Chloramine B
Description
Contextualization of N-Haloarenesulfonamidates in Contemporary Research
N-haloarenesulfonamidates, often referred to as organic N-haloamines, are a class of compounds that have garnered considerable attention from researchers due to their versatile reactivity. jusst.org These reagents, which include prominent members like Chloramine-T (CAT) and Chloramine (B81541) B (CAB), can act as sources of halonium cations and nitrogen anions. researchgate.netijraset.com This dual reactivity allows them to function as bases, nucleophiles, and oxidants, enabling a wide range of molecular transformations in organic synthesis. jusst.orgresearchgate.net The chemistry of these compounds is diverse, largely because their polarized N-X (where X is a halogen) bond facilitates reactions with a broad spectrum of functional groups. isca.me In contemporary research, there is a continuous drive to develop eco-friendly and cost-effective synthetic methodologies, and N-haloarenesulfonamidates are often considered in this context due to their stability and safe handling properties. jusst.org
Historical Academic Significance of Chloramine B
This compound (CAB), chemically known as sodium N-chlorobenzenesulfonamide, has been a subject of academic interest for over a century. tsijournals.com Its importance stems from its utility as a reliable oxidant and an efficient halogenating agent. tsijournals.com Historically, it has been employed in a variety of chemical transformations and analytical procedures. The academic significance of this compound is intertwined with that of its close analogue, Chloramine-T, with both compounds exhibiting similar reactivity patterns and being used in kinetic and mechanistic studies of various oxidation reactions. jusst.orgthieme-connect.com The ability of this compound to undergo a two-electron change in its reactions, typically yielding benzenesulfonamide (B165840) and sodium chloride as reduction products, has made it a predictable and valuable reagent in academic investigations. researchgate.net
Broad Research Domains Involving this compound as a Reagent
The applications of this compound extend across several research domains, a testament to its versatile chemical nature.
In synthetic organic chemistry, this compound is a well-established reagent. It serves as a potent oxidant for a variety of functional groups. jusst.orgtsijournals.com For instance, it has been utilized in the oxidative conversion of aryloximes to the corresponding arylaldehydes, a reaction that can be sluggish without the use of a catalyst. jusst.org
A significant application of this compound is in halogenation reactions. It is used as an oxidant in combination with a halogen source like potassium iodide (KI) or sodium bromide (NaBr) for the direct oxidative halogenation of terminal alkynes. organic-chemistry.orgorganic-chemistry.org This method provides a straightforward route to synthetically valuable 1-iodoalkynes and 1-bromoalkynes under mild reaction conditions and with good yields. organic-chemistry.orgorganic-chemistry.org The synthesis of this compound itself is a straightforward process, typically involving the reaction of benzenesulfonamide with chlorine in the presence of sodium hydroxide (B78521). chemicalbook.com
Table 1: Synthetic Applications of this compound
| Reaction Type | Substrate | Product | Notes |
|---|---|---|---|
| Oxidation | Aryloximes | Arylaldehydes | Often requires a catalyst. jusst.org |
This compound's oxidative properties are also harnessed in environmental and analytical sciences. It has applications in wastewater treatment, where it can be used for the degradation of organic pollutants. tsijournals.com For example, it has been investigated for the decolorization of textile effluents containing dyes like acid orange 8. isca.me In such applications, the efficiency of this compound can be enhanced by using it in conjunction with a catalyst, such as osmium tetroxide. isca.me
In analytical chemistry, this compound is employed as a titrimetric and spectrophotometric reagent for the determination of various substances. tsijournals.com A novel spectrophotometric method has been developed for the determination of this compound in environmental water samples. This method is based on its reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride hydrate (B1144303) (MBTH) and subsequent coupling with another reagent to form a colored product that can be quantified. tsijournals.com The stability of the resulting color and adherence to Beer's Law make it a reliable analytical procedure. tsijournals.com However, it is important to note that certain ions can interfere with the analysis, and masking agents may be required to eliminate these interferences. tsijournals.com
Table 2: Analytical Parameters for Spectrophotometric Determination of this compound
| Parameter | Value |
|---|---|
| λmax | 630 nm tsijournals.com |
| Stability of Color | Up to 24 hours tsijournals.com |
| Optimum Sulfuric Acid Concentration | 5N tsijournals.com |
The biological and medicinal chemistry fields have also found applications for this compound. It is recognized for its antiseptic, disinfectant, and fungicidal properties. tsijournals.com It demonstrates efficacy against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as viruses and fungi. tsijournals.com
In medicinal chemistry research, this compound is used as an oxidizing agent in kinetic and mechanistic studies of drug molecules. For instance, the oxidation of the anticonvulsant drug levetiracetam (B1674943) by this compound in an acidic medium has been investigated to understand its reaction kinetics. wjbphs.com Similarly, the oxidation of the local anesthetic tetracaine (B1683103) hydrochloride by this compound has been the subject of kinetic modeling studies. researchgate.netscispace.com These studies provide insights into the reaction mechanisms and help in understanding the metabolic fate of such drugs. While chloramines, in general, are used for water disinfection to protect public health, the specific research applications of this compound in this context are focused on its chemical reactivity and analytical detection. nih.govrsc.orgrisingsunmd.orgnih.govwaterrf.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;benzenesulfonyl(chloro)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNCILYKSYKEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80-16-0 (Parent) | |
| Record name | Chloramine-B | |
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DSSTOX Substance ID |
DTXSID6041763 | |
| Record name | Chloramine B | |
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Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |
| Record name | Chloramine-B | |
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Solubility |
SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |
| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
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Color/Form |
WHITE POWDER | |
CAS No. |
127-52-6 | |
| Record name | Chloramine-B | |
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| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |
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| Record name | Chloramine B | |
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| Record name | Sodium N-chlorobenzenesulphonamide | |
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| Record name | CHLORAMINE-B | |
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| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |
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Melting Point |
170-173 °C | |
| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Derivatization Research of Chloramine B
Synthesis of Chloramine (B81541) B and Related Organic Chloramines
The synthesis of Chloramine B and other organic N-chloramines is a cornerstone of its chemistry, primarily involving the halogenation of sulfonamides. thieme-connect.dewikipedia.org
Pathways for Halogenation of Arenesulfonamides
The principal method for synthesizing this compound involves the N-halogenation of benzenesulfonamide (B165840). thieme-connect.de The established industrial process is the reaction of benzenesulfonamide with chlorine gas in a sodium hydroxide (B78521) (NaOH) solution. chemicalbook.comontosight.ai In this reaction, benzenesulfonamide is first dissolved in an aqueous NaOH solution to form its sodium salt. Chlorine is then introduced into the heated solution, leading to the formation of this compound with a high yield. chemicalbook.com
The general reaction can be summarized as: C₆H₅SO₂NH₂ + Cl₂ + 2NaOH → C₆H₅SO₂N(Cl)Na + NaCl + 2H₂O
A similar principle applies to the synthesis of related N-haloarenesulfonamides, such as Chloramine-T, which is derived from p-toluenesulfonamide. thieme-connect.de Organic N-chloramines are also commonly produced by the reaction of amines with an electrophilic chlorine source, such as sodium hypochlorite (B82951) (NaOCl) or tert-butyl hypochlorite. wikipedia.orgacsgcipr.org The choice of chlorinating agent and reaction conditions can be tailored to control the reaction. acsgcipr.org For instance, N-chlorosuccinimide (NCS) and dichloramine-T are other organic halogen sources used for more controlled chlorination under milder conditions. mdpi.com
Development of Novel Synthetic Routes for this compound Precursors
The primary precursor for this compound is benzenesulfonamide. The synthesis of arenesulfonamides and their precursors, arenesulfonyl chlorides, has been a subject of continuous development. Arenesulfonyl chlorides are typically prepared through the electrophilic substitution of an arene with a halosulfonic acid. thieme-connect.de For example, phenylsulfonyl chlorides can be prepared by the chlorosulfonation of toluene (B28343) derivatives. researchgate.net
Research has also focused on creating more efficient and environmentally benign synthetic pathways. For example, the thia-Fries rearrangement of aryl dialkylsulfamates presents a novel method for synthesizing arenesulfonamides that bear a hydroxy functionality. thieme-connect.de The development of new synthetic strategies for precursors is crucial for the cost-effective and sustainable production of this compound and its derivatives. mdpi.com
Functionalization and Derivatization of this compound
The chemical versatility of this compound makes it an excellent starting material for the synthesis of new functional molecules. rsc.org Research efforts have focused on its derivatization to create novel halogenating reagents and advanced biocides. rsc.orgresearchgate.net
Synthesis of N-Chloro-N-fluorobenzenesulfonylamine (CFBSA) and Other Halogenating Reagents
A significant derivatization of this compound is its conversion into N-chloro-N-fluorobenzenesulfonylamine (CFBSA), a highly reactive and practical chlorinating reagent. rsc.orgrsc.org CFBSA is prepared in high yield from the inexpensive this compound. rsc.orgresearchgate.net This novel reagent has demonstrated effectiveness in chlorinating a wide range of substrates with good to high yields and selectivity. rsc.orgrsc.org The synthesis involves the reaction of this compound with a fluorinating agent, making it an eco-friendly and potentially industrial-scale material. rsc.org The development of CFBSA and similar reagents like N-chloro-N-methoxybenzenesulfonamide highlights the potential of this compound as a platform for creating new synthetic tools. researchgate.netthieme-connect.com
Creation of Quaternary Ammonium (B1175870) (QA) N-Chloramine Biocides
To enhance biocidal efficacy and combat bacterial resistance, researchers have developed composite biocides by covalently linking an N-chloramine moiety with a quaternary ammonium compound (QAC). nih.govrsc.org This combination aims to create a synergistic effect, improving the speed and effectiveness of bacterial inactivation. rsc.org
A series of Gemini-quaternary ammonium (QA) N-chloramines were synthesized by connecting two N-chloramine units to a Gemini-QA core with varied alkyl linkers. aminer.cnsioc-journal.cn The synthesis is a multi-step process starting from commercial materials like 5,5-dimethylhydantoin. sioc-journal.cn Studies on the structure-activity relationship have shown that the length of the alkyl chain in the QA moiety is crucial for bactericidal activity. rsc.orgresearchgate.net Specifically, composite biocides with longer alkyl chains (e.g., 12 or 14 carbons) exhibit dramatically increased activity against microbes like MRSA and multi-drug resistant P. aeruginosa. rsc.org
Table 1: Synthesis of Gemini-Quaternary Ammonium (QA) N-Chloramine Biocides
| Starting Material | Key Reaction Steps | Final Product Structure | Reference |
|---|
Development of Quaternary Phosphonium (B103445) (QP) N-Chloramine Biocides
Building on the success of QA N-chloramines, researchers have synthesized quaternary phosphonium (QP) N-chloramine biocides. researchgate.netrsc.org QP compounds are structurally similar to QA salts and often exhibit potent antimicrobial capabilities. rsc.orgmdpi.com The synthesis involves multi-step chemical reactions to covalently combine an N-chloramine moiety and a QP moiety through aliphatic methylene (B1212753) linkers of varying lengths. researchgate.netrsc.orgresearchgate.net
Comparative studies have shown that QP N-chloramines can exhibit distinctively higher biocidal efficacy than their QA counterparts. researchgate.netrsc.orgrsc.org The length of the linker between the N-chloramine and QP moieties also plays a critical role in determining the biocidal activity, with a linker of twelve methylene units (–(CH₂)₁₂–) showing the highest efficacy, suggesting a synergistic action between the two functional parts. researchgate.netrsc.orgrsc.org
Table 2: Synthesis Route of Quaternary Phosphonium (QP) N-Chloramines
| Step | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | K₂CO₃, Br(CH₂)nBr, acetone, reflux | N-(ω-bromoalkyl)hydantoin | researchgate.net |
| 2 | PBu₃, CH₃CN, N₂, reflux; ion-exchange | Quaternary phosphonium precursor | researchgate.net |
Table 3: List of Compound Names
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| This compound | C₆H₅SO₂N(Cl)Na |
| Benzenesulfonamide | C₆H₅SO₂NH₂ |
| Sodium Hydroxide | NaOH |
| N-chloro-N-fluorobenzenesulfonylamine | CFBSA |
| Chloramine-T | CH₃C₆H₄SO₂NClNa |
| p-Toluenesulfonamide | CH₃C₆H₄SO₂NH₂ |
| Sodium Hypochlorite | NaOCl |
| tert-Butyl Hypochlorite | t-BuOCl |
| N-Chlorosuccinimide | NCS |
| Dichloramine-T | TsNCl₂ |
| Phenylsulfonyl chloride | C₆H₅SO₂Cl |
| 5,5-dimethylhydantoin | C₅H₈N₂O₂ |
| Quaternary Ammonium Compounds | QACs |
| Quaternary Phosphonium Compounds | QPs |
| Methicillin-resistant Staphylococcus aureus | MRSA |
| Pseudomonas aeruginosa | P. aeruginosa |
| Potassium Carbonate | K₂CO₃ |
| Tributylphosphine | PBu₃ |
Design of Novel N-Chloramine Precursors for Surface Immobilization
The development of materials with antimicrobial surfaces is a critical area of research, particularly for medical devices and high-contact surfaces, to prevent pathogen contamination. A prominent strategy involves the covalent immobilization of N-chloramine precursors onto various substrates. These precursors are molecules designed to be chemically bonded to a surface and subsequently "activated" by chlorination to create a biocidal N-Cl bond.
Research has focused on designing precursors that can be attached to inert polymer surfaces, such as polyurethane (PU). A successful approach involves synthesizing precursors that incorporate a photo-coupling group, which allows for immobilization via UV irradiation. One such group is the perfluorophenyl azide (B81097) (PFPA) unit. sioc-journal.cncdnsciencepub.com In this methodology, novel N-chloramine precursors containing a PFPA handle are synthesized. These precursors are then covalently grafted onto a PU film surface when exposed to UV light. cdnsciencepub.com The surface modification is typically confirmed through various analytical techniques, including Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM), which provide evidence of the chemical changes and new molecular layer on the substrate. cdnsciencepub.com
Once immobilized, the precursor-grafted surface is rendered biocidal by exposure to a simple chlorinating agent, such as dilute household bleach (a source of active chlorine). sioc-journal.cn This final step converts the nitrogen-containing moiety of the precursor into a potent N-chloramine. The design of these precursors can be further refined to enhance their antimicrobial efficacy. For instance, incorporating a quaternary ammonium (QA) unit into the precursor structure has been shown to lead to faster contact-killing of microbes. cdnsciencepub.com Furthermore, the length of the molecular linker between the surface anchor (like PFPA) and the nitrogen center can influence the surface chlorine content and, consequently, the antimicrobial performance. cdnsciencepub.com Studies have shown that precursors with longer linkers can lead to higher surface chlorine loading and improved biocidal efficacy. cdnsciencepub.com
A summary of representative novel N-chloramine precursors designed for surface immobilization is presented below.
| Precursor Type | Functional Units | Immobilization Method | Substrate | Key Finding |
| Pyridinium-based | Perfluorophenyl azide (PFPA), Pyridinium | UV Photo-coupling | Polyurethane (PU) Film | Precursors with shorter alkyl linkers demonstrated higher biocidal efficacy. sioc-journal.cn |
| Quaternary Ammonium-based | Perfluorophenyl azide (PFPA), Quaternary Ammonium (QA) | UV Photo-coupling | Polyurethane (PU) Film | The QA unit contributes to faster contact killing; longer linkers lead to higher chlorine content and efficacy. cdnsciencepub.com |
Integration of this compound Chemistry in Drug Discovery Synthesis
The unique reactivity of the nitrogen-chlorine (N-Cl) bond found in this compound and related N-chloro-sulfonamides makes them valuable reagents in synthetic organic chemistry. This utility extends into the realm of drug discovery, where the development of novel molecular architectures is paramount. The chemistry of these compounds is primarily leveraged for their ability to act as sources of electrophilic chlorine or as precursors to reactive nitrogen-centered species, enabling the synthesis of complex molecules for biological evaluation. atamanchemicals.com
Given the importance of chlorination, various synthetic methods are employed to introduce chlorine into diverse molecular scaffolds. Advanced methodologies focus on achieving high selectivity, allowing for the chlorination of complex molecules at specific positions. One such approach is the site-selective functionalization of aliphatic C–H bonds using N-chloroamides. nih.gov This method utilizes nitrogen-centered radicals to achieve chlorination with predictable regioselectivity, which is often challenging with traditional chlorinating agents like elemental chlorine. nih.gov
N-chloro compounds, such as Chloramine-T (a close structural analog of this compound), serve as effective reagents for creating chloro-containing heterocyclic molecules, which are common cores in many pharmaceuticals. For example, Chloramine-T has been used as an oxidizing agent in the synthesis of 8-chloro- cdnsciencepub.comCurrent time information in Bangalore, IN.semanticscholar.orgtriazolo[4,3-a]pyrazine derivatives. atamanchemicals.com It can also be used to synthesize β-chloro-N'-tosylamidines directly from olefins, a reaction that efficiently incorporates both a chlorine atom and a nitrogen-containing functional group in a single step. researchgate.net
Diarylamines are a class of compounds that feature prominently in medicinal chemistry and materials science. arkat-usa.org The synthesis of chlorinated diarylamine derivatives is of particular interest for developing new therapeutic agents, as the presence and position of chlorine atoms can significantly modulate biological activity. researchopenworld.com
Several synthetic strategies have been developed to produce libraries of these compounds for biological screening. A common method involves the nucleophilic aromatic substitution reaction between a polychlorinated aromatic ring and a substituted aniline (B41778). For instance, a variety of chlorinated diarylamines have been synthesized by reacting chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile) with different anilines in the presence of a base. acs.org This approach allows for the creation of a diverse set of derivatives by varying the substituents on the aniline starting material. Subsequent biological assays of these compounds have identified structures with potent fungicidal and anticancer activities. researchopenworld.comacs.org
Another elegant method for accessing diarylamines is the Smiles rearrangement. arkat-usa.org A one-pot protocol has been developed where substituted phenols, arylamines, and chloroacetyl chloride react under microwave irradiation to yield various diarylamines in good yields. arkat-usa.org More advanced techniques include paired electrosynthesis, where the cathodic reduction of a carbon-halogen source generates a halogenating agent in situ, which then reacts with a diarylamine that is being oxidized at the anode. researchgate.net This electrochemical method allows for the selective chlorination of N,N'-diarylbenzidines, demonstrating a high-yielding and atom-economical approach to complex chlorinated structures. researchgate.net
The following table summarizes selected chlorinated diarylamine derivatives and their reported biological activities.
| Compound Class | Synthetic Method | Key Reactants | Reported Biological Activity |
| Polyhalo-isophthalonitriles | Nucleophilic Aromatic Substitution | Chlorothalonil, Substituted Anilines | Anticancer (Antiproliferative) researchopenworld.com |
| Substituted Diarylamines | Smiles Rearrangement | Substituted Phenols, Arylamines, Chloroacetyl Chloride | General synthetic intermediates for pharmacologically active molecules. arkat-usa.org |
| Chlorinated N,N'-diarylbenzidines | Paired Electrosynthesis | N,N'-diarylbenzidines, Carbon Tetrachloride | General synthetic method for selectively chlorinated products. researchgate.net |
| Chlorothalonil Derivatives | Nucleophilic Aromatic Substitution | Chlorothalonil, Phenyl Amines | Fungicidal (against cucumber downy mildew) acs.org |
Kinetic and Mechanistic Investigations of Chloramine B Reactivity
Oxidation Kinetics and Reaction Mechanisms
Chloramine (B81541) B (sodium N-chlorobenzenesulfonamide, CAB) is a versatile oxidizing agent whose reactivity has been the subject of numerous kinetic and mechanistic studies. As a stable compound with significant active chlorine content, it is an effective oxidant for a wide range of organic and inorganic substrates. core.ac.uk The chemistry of Chloramine B is complex, as it can generate several different reactive species depending on the pH of the medium. core.ac.uk In aqueous solutions, this compound, analogous to Chloramine-T, behaves as a strong electrolyte. core.ac.uk The redox potential of the CAB/benzenesulfonamide (B165840) couple is dependent on the pH and tends to decrease as the pH increases. core.ac.uk
Transition metals, particularly from the platinum group, are often employed as homogeneous catalysts to enhance the oxidative power of this compound, especially in alkaline media where its reactivity can be sluggish. researchgate.net Ruthenium(III) and Osmium(VIII) have been shown to be effective catalysts in the oxidation of various compounds by N-haloamines. jocpr.com
The use of transition metal catalysts facilitates the oxidation of various organic substrates by this compound. For instance, the oxidation of the pharmaceutical compound Calcium Dobesilate (CDM) by this compound is effectively catalyzed by Ruthenium(III) chloride in an alkaline (NaOH) medium. ajrconline.org Kinetic investigations of this reaction at 303K revealed a first-order dependence on the concentrations of both this compound [CAB] and Calcium Dobesilate [CDM]. ajrconline.org The reaction also showed a positive fractional order dependence on the concentrations of sodium hydroxide (B78521) [NaOH] and the Ruthenium(III) catalyst [RuCl3]. ajrconline.org The ionic strength of the medium had no significant effect on the reaction rate, suggesting that non-ionic species are involved in the rate-determining step. ajrconline.org
Similarly, the oxidation of p-aminoazobenzene (PAAB) by this compound in a sodium hydroxide medium is too slow to be practical but is efficiently catalyzed by Ruthenium(III) chloride. researchgate.net The catalytic constant for the Ru(III) catalysis was calculated at different temperatures. researchgate.net The catalytic efficiency of transition metal ions has been determined for the oxidation of various alcohols, and the sequence often correlates with the Irving-Williams order. researchgate.net
Table 1: Kinetic Data for the Ru(III)-Catalyzed Oxidation of Calcium Dobesilate by this compound in NaOH Medium at 303K
| Reactant/Catalyst | Order of Reaction | Reference |
|---|---|---|
| This compound [CAB] | First Order | ajrconline.org |
| Calcium Dobesilate [CDM] | First Order | ajrconline.org |
| Sodium Hydroxide [NaOH] | Positive Fractional Order (0.56) | ajrconline.org |
| Ruthenium(III) Chloride [Ru(III)] | Positive Fractional Order (1.102) | ajrconline.org |
Depending on the pH of the solution, this compound can exist in equilibrium with several potential reactive oxidizing species. core.ac.uk These species include dichloramine-B (PhSO2NCl2), N-chlorobenzenesulfonamide (C6H5SO2NHCl, also written as PhSO2NHCl), the anion (PhSO2NCl−), and hypochlorous acid (HOCl). ajrconline.org
In alkaline media, PhSO2NHCl is often postulated as the primary reactive oxidizing species. For the Ru(III)-catalyzed oxidation of Calcium Dobesilate, the reactive species is suggested to be PhSO2NCl−, which combines with the substrate in the presence of the catalyst to form the final products. ajrconline.org In the oxidation of metformin (B114582) hydrochloride in an alkaline medium, the conjugate acid PhSO2NHCl is also identified as the likely oxidizing species.
In acidic media, the conjugate free acid C6H5SO2NHCl is frequently proposed as the active oxidant. scispace.comresearchgate.netresearchgate.net This species is formed by the protonation of the anion PhSO2NCl−, which results from the dissociation of this compound in solution. core.ac.uk For the oxidation of tetracaine (B1683103) hydrochloride in perchloric acid, C6H5SO2NHCl has been postulated as the reactive oxidizing species that drives the reaction. scispace.comresearchgate.netresearchgate.net
The oxidative properties of this compound have been utilized to study the kinetics and mechanisms of degradation of various pharmaceutically active compounds. Such studies are crucial for understanding the stability and transformation of these drugs.
The kinetics and mechanism of the oxidation of Cinacalcet (B1662232) Hydrochloride by this compound have been investigated in a hydrochloric acid (HCl) medium at 308 K. researchgate.netasianpubs.orgbookpi.org The reaction stoichiometry was determined to be 1:2, meaning one mole of Cinacalcet Hydrochloride reacts with two moles of this compound. researchgate.netasianpubs.org The oxidation product was identified as an imine through chromatographic and spectroscopic analysis. bookpi.org
Kinetic studies revealed that the reaction rate has a first-order dependence on the concentration of both this compound and the cinacalcet substrate. bookpi.org Furthermore, a fractional-order dependence on the concentration of HCl was observed. bookpi.org The rate of the reaction was not significantly affected by variations in ionic strength or the addition of benzenesulfonamide (a reduction product of this compound). bookpi.org The reaction was studied at different temperatures to determine the thermodynamic activation parameters from Arrhenius plots. researchgate.netasianpubs.org
Table 2: Thermodynamic Activation Parameters for the Oxidation of Cinacalcet Hydrochloride by this compound
| Parameter | Description | Reference |
|---|---|---|
| Ea | Energy of Activation | researchgate.netasianpubs.org |
| ΔH≠ | Enthalpy of Activation | researchgate.netasianpubs.org |
| ΔS≠ | Entropy of Activation | researchgate.netasianpubs.org |
| ΔG≠ | Gibbs Free Energy of Activation | researchgate.netasianpubs.org |
Note: Specific values for the parameters are determined from Arrhenius plots in the cited studies.
A detailed kinetic study of the oxidation of the local anesthetic Tetracaine Hydrochloride (TCH) by this compound was conducted in a perchloric acid (HClO4) medium at 303 K. scispace.comresearchgate.net The stoichiometry of this reaction was found to be 1:5, indicating that one mole of TCH consumes five moles of this compound. scispace.comresearchgate.net The oxidation products were identified through spectral analysis. researchgate.net
The reaction kinetics demonstrated a first-order dependence on the initial concentration of this compound, [CAB]o, and a fractional-order dependence on the substrate concentration, [TCH]o. scispace.comresearchgate.netijraset.com Interestingly, the reaction rate was found to be independent of the acid concentration. scispace.comijraset.com The rate of reaction increased with a decrease in the dielectric constant of the medium (achieved by adding methanol), while variations in ionic strength or the addition of reaction products like benzenesulfonamide or sodium chloride had no significant effect on the rate. scispace.comresearchgate.net The conjugate free acid of this compound, C6H5SO2NHCl, is postulated as the reactive oxidizing species in this system. scispace.comresearchgate.netresearchgate.net A plausible mechanism and a corresponding rate law have been deduced from these experimental observations. scispace.com
Table 3: Effect of Reactant Concentrations on the Rate of Oxidation of Tetracaine Hydrochloride (TCH) by this compound (CAB)
| Variable | Change | Effect on Reaction Rate (k') | Inferred Kinetic Order | Reference |
|---|---|---|---|---|
| [CAB] | Increase | Proportional Increase | First | scispace.comresearchgate.net |
| [TCH] | Increase | Non-proportional Increase | Fractional | scispace.comresearchgate.net |
| [H⁺] | Increase | No significant change | Zero | scispace.comijraset.com |
Oxidation of Pharmaceutically Active Compounds
Oxidation of Calcium Dobesilate Monohydrate
The oxidation of Calcium Dobesilate Monohydrate (CDM), a vasoactive drug, by this compound (CAB) has been investigated, particularly in the presence of a catalyst. ajrconline.orgajrconline.org A kinetic study conducted at 303K in an alkaline sodium hydroxide (NaOH) medium with Ruthenium (III) chloride (RuCl₃) as a catalyst revealed specific reaction dynamics. ajrconline.orgajrconline.org The research demonstrated that the rate of oxidation exhibits a first-order dependence on the concentration of both this compound and Calcium Dobesilate Monohydrate. ajrconline.orgajrconline.org
Furthermore, the reaction shows a positive fractional-order dependence on the concentrations of both sodium hydroxide and the Ruthenium (III) catalyst. ajrconline.orgajrconline.org The study noted that variations in ionic strength, tested by adding sodium perchlorate, had no discernible effect on the reaction rate, suggesting that non-ionic species are involved in the rate-determining step. ajrconline.orgajrconline.org Similarly, the addition of halide ions or benzenesulfonamide (a reduction product of CAB) had a negligible impact on the reaction velocity. ajrconline.orgajrconline.org The investigation also observed a positive effect of the dielectric constant on the reaction rate. ajrconline.org The absence of polymerization when the reaction mixture was added to aqueous acrylonitrile (B1666552) indicates that the reaction does not proceed via a free radical mechanism. ajrconline.orgajrconline.org Based on these kinetic results, the proposed reactive species from this compound is PhSO₂NCl⁻, which interacts with the substrate in the presence of the catalyst to form the final products. ajrconline.orgajrconline.org
Table 1: Kinetic Data for the Oxidation of Calcium Dobesilate Monohydrate by this compound
| Parameter | Order of Reaction / Effect | Citation |
| [this compound] | First Order | ajrconline.orgajrconline.org |
| [Calcium Dobesilate Monohydrate] | First Order | ajrconline.orgajrconline.org |
| [NaOH] | Positive Fractional Order | ajrconline.orgajrconline.org |
| [RuCl₃] | Positive Fractional Order | ajrconline.orgajrconline.org |
| Ionic Strength | No Effect | ajrconline.orgajrconline.org |
| Added Benzenesulfonamide | Negligible Effect | ajrconline.orgajrconline.org |
| Free Radical Formation | Absent | ajrconline.orgajrconline.org |
Oxidation of Azo Dyes and Organic Pollutants
This compound has been explored as an oxidizing agent for the decolorization of azo dyes in wastewater treatment research. researchgate.netisca.me Azo dyes, such as Acid Orange 7, Red 2G, and Acid Orange 8, are significant components of textile industry effluents, and their removal is a key challenge. researchgate.netisca.me Kinetic studies on the oxidative decolorization of these dyes by this compound, often in an acidic medium, provide insight into the reaction mechanisms. researchgate.netjetir.org
For the oxidative decolorization of Acid Orange 7 with this compound in the presence of a Ruthenium (III) chloride catalyst, the reaction shows a first-order dependence on the concentration of both CAB and the dye. researchgate.net Interestingly, the rate has an inverse fractional-order dependence on the H⁺ concentration. researchgate.net A comparative study on the decolorization of Red 2G dye by this compound and Chloramine-T in an acidic medium found that CAB was a more effective oxidant, exhibiting a higher rate constant. jetir.org In this case, the reaction was first-order with respect to the oxidant and fractional-order with respect to the dye concentration. jetir.org
The oxidation of Acid Orange 8 with a this compound/osmium tetroxide system in an alkaline medium was also investigated. isca.me This process was found to effectively reduce the Chemical Oxygen Demand (COD), and phytotoxicity analysis showed the treated dye solution was less toxic. isca.me These studies highlight that this compound can be an effective reagent for breaking down complex aromatic rings and double bonds in dye molecules, making it a potentially valuable tool for treating industrial wastewater. researchgate.netisca.me
Table 2: Kinetic Findings for Azo Dye Decolorization by this compound
| Azo Dye | Medium | Catalyst | Order w.r.t. [CAB] | Order w.r.t. [Dye] | Order w.r.t. [H⁺] | Citation |
| Acid Orange 7 | Acidic | RuCl₃ | 1 | 1 | Inverse Fractional | researchgate.net |
| Red 2G | Acidic | None | 1.19 | Fractional | Inverse Fractional (-0.45) | jetir.org |
| Acid Orange 8 | Alkaline | OsO₄ | Studied | Studied | N/A (Alkaline) | isca.me |
Reactivity with Organic and Inorganic Substrates
Halogenation Pathways and Selectivity Studies
This compound, as an N-halogeno-N-metallo reagent, is a source of positive chlorine (Cl⁺) and can participate in halogenation reactions. researchgate.netresearchgate.net The introduction of a halogen atom to an organic substrate typically occurs through substitution or addition reactions. nih.gov The reactivity and selectivity of N-halo compounds like this compound are central to their utility in organic synthesis. researchgate.netrsc.org
The halogenation pathway can be influenced by the reaction conditions and the nature of the substrate. N-halosulfonamides can engage in electrophilic halogenation of activated aromatic compounds. rsc.org The selectivity of the halogenation, meaning which position on a molecule is halogenated, is governed by factors such as the stability of the intermediate species. chemistrysteps.com For instance, in radical halogenation, the preference for substitution at tertiary, secondary, and primary carbons is dictated by the relative stability of the corresponding carbon radicals. chemistrysteps.com While bromine radicals are known to be highly selective, chlorine-based reagents can also exhibit selectivity, which can be enhanced by reaction conditions. libretexts.org Directing groups on the substrate can also play a crucial role in achieving high regioselectivity in C-H halogenation reactions by acting as internal ligands that guide the reagent to a specific site. rsc.org
Comparative Reactivity with Other N-Halogeno-N-Metallo Reagents
The reactivity of this compound is often compared to its methylated analogue, Chloramine-T (CAT, sodium N-chloro-p-toluenesulfonamide). jetir.orgresearchgate.net Both are prominent members of the organic haloamines class and exhibit similar chemical behavior, acting as oxidizing and halogenating agents. ajrconline.orgresearchgate.net Their reactivity stems from their ability to act as sources of halonium cations, N-anions, and hypohalite species depending on the pH of the medium. jetir.orgresearchgate.net
A direct comparison of the oxidative power of this compound and Chloramine-T was conducted in the decolorization of Red 2G dye in an acidic medium. jetir.org The study found that the rate constants for the oxidation were higher with CAB compared to CAT under identical experimental conditions, indicating that this compound is the more potent oxidant in this specific redox system. jetir.org Both oxidants, however, followed similar kinetic patterns, with the reaction order being first-order with respect to the oxidant and showing an inverse fractional order dependence on the concentration of H⁺ ions. jetir.org The oxidation of n-propylamine and n-butylamine has also been studied using both CAB and CAT in an alkaline medium, providing further data for comparative analysis of their kinetic behavior. researchgate.net
Table 3: Comparative Rate Data for Oxidation of Red 2G by this compound and Chloramine-T at 301 K
| Oxidant | Order w.r.t. [Oxidant] | Order w.r.t. [HCl] | k (s⁻¹) | Citation |
| This compound (CAB) | 1.19 | -0.45 | 1.812 x 10⁻⁴ | jetir.org |
| Chloramine-T (CAT) | 1.16 | -0.50 | 1.023 x 10⁻⁴ | jetir.org |
Investigations into Auto-Decomposition and Decay Mechanisms
This compound, like other chloramines, is inherently unstable in aqueous solutions and can undergo auto-decomposition. nih.gov While much of the detailed research has focused on monochloramine (NH₂Cl) used in water disinfection, the fundamental principles of decay are relevant. nih.govdss.go.th The auto-decomposition process involves a complex set of reactions that lead to the reduction of active chlorine and the oxidation of the amine nitrogen. dss.go.th
The rate of this decomposition is influenced by several factors. canada.ca An increase in temperature accelerates the decay; for example, the half-life of monochloramine decreases significantly as the temperature rises from 4°C to 35°C. canada.ca The pH of the solution is also a critical factor, with decomposition rates generally increasing as the pH decreases. canada.ca The decomposition can proceed through pathways involving the formation of dichloramine and trichloramine as intermediates. canada.ca The presence of other substances, such as natural organic matter or inorganic ions like carbonate, bromide, and nitrite (B80452), can also influence the decay kinetics, often accelerating the decomposition of the chloramine residual. nih.govdss.go.th Kinetic models have been developed to describe these complex decay processes, accounting for the formation of intermediates and the influence of water quality parameters. nih.govmdpi.com
Formation and Characterization of Disinfection Byproducts Dbps Involving Chloramines
Mechanisms of DBP Formation during Chloramination
The reactions between chloramines and substances in the water are generally slower and less aggressive than those of free chlorine. researchgate.net This characteristic, while beneficial for maintaining a disinfectant residual in the distribution system, also allows for a unique set of chemical reactions that produce a different suite of DBPs. researchgate.netca.gov
Dissolved organic nitrogen (DON) is a crucial precursor for the formation of nitrogenous disinfection byproducts (N-DBPs) during chloramination. nih.govdergipark.org.tr Water sources impacted by wastewater effluents or algal blooms often have elevated levels of DON, which can increase the potential for N-DBP formation. researchgate.netresearchgate.net
DON comprises a complex mixture of compounds, including amino acids, proteins, and nucleic acids. dergipark.org.tr These organic nitrogen compounds can react with chloramines to form various N-DBPs. researchgate.net For instance, amino acids are known precursors for haloacetonitriles (HANs), haloacetamides (HAMs), and halonitromethanes (HNMs). engineering.org.cn Studies have shown that both the nitrogen from the DON and the nitrogen from the chloramine (B81541) molecule itself can be incorporated into the final DBP structure. hkust.edu.hknih.gov The ratio of DON to dissolved organic carbon (DOC) in the source water can also influence the types and quantities of N-DBPs formed. nih.gov For example, a higher DON/DOC ratio in certain fractions of organic matter has been correlated with a higher formation potential for N-nitrosodimethylamine (NDMA). nih.gov
The following table summarizes the role of different DON components as precursors to specific N-DBPs during chloramination.
| Precursor (DON Component) | Resulting N-DBP(s) |
| Amino Acids | Haloacetonitriles (HANs), Haloacetamides (HAMs), Halonitromethanes (HNMs), Aldehydes researchgate.netengineering.org.cn |
| Proteins, Pyrroles, Pyrimidines | Dichloroacetonitrile (B150184) (DCAN), Chloroform, Trichloronitromethane (TCNM) researchgate.net |
| Nitrogen-rich species (from wastewater/algal blooms) | Dichloroacetamide (DCAcAm) researchgate.net |
While chloramination is often employed to reduce the formation of regulated HAAs compared to chlorination, they are still formed, albeit generally at lower concentrations. nih.govgnest.org HAAs are carboxylic acids where halogen atoms have replaced hydrogen atoms on the methyl group of acetic acid. wikipedia.org The five most common HAAs (HAA5) are monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. highlandswater.com
The formation of HAAs during chloramination proceeds through the formation of haloorganic intermediates. dergipark.org.tr These intermediates can then undergo further reactions to form the final HAA products. dergipark.org.tr The specific pathways can be influenced by factors such as pH and the initial chlorine-to-nitrogen ratio. researchgate.netnih.gov For example, lower pH conditions (below 7) can cause monochloramine to decompose, leading to the formation of free chlorine, which can then react more readily with NOM to form more DBPs, including HAAs. researchgate.net The presence of bromide in the source water can lead to the formation of brominated HAAs. nih.gov
Research has shown that the formation of dihaloacetic acids can be more problematic during chloramination than trihalomethanes. researchgate.net
A significant concern with chloramination is the increased potential for the formation of a variety of N-DBPs. researchgate.netcsic.es These compounds are often more genotoxic and cytotoxic than their carbonaceous counterparts. researchgate.netcsic.es Major classes of N-DBPs formed during chloramination include N-nitrosamines, haloacetonitriles (HANs), haloacetamides (HAAms), and halonitromethanes (HNMs). nih.gov
The formation of these N-DBPs is complex and can be influenced by the presence of specific precursors. For example, phenolic compounds, even those without nitrogen, can lead to the formation of N-DBPs like dichloroacetonitrile and dichloroacetamide during chloramination. nih.gov
N-nitrosodimethylamine (NDMA) is a potent carcinogen that can be formed during chloramination at nanogram-per-liter levels. researchgate.net Its formation is a significant concern in drinking water treatment. nih.gov
Several pathways for NDMA formation have been proposed. One major pathway involves the reaction of monochloramine with dimethylamine (B145610) (DMA), a common NDMA precursor. researchgate.net This reaction can proceed through the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is then oxidized to NDMA. researchgate.net Dichloramine, which can be present under typical chloramination conditions, can also react with DMA to form a chlorinated UDMH intermediate, which then oxidizes to NDMA. matec-conferences.org
Another proposed pathway involves a nucleophilic substitution reaction by a tertiary amine on chloramine, followed by oxidation, dehydration, and nitrosation. nih.gov This pathway has been suggested to be particularly relevant for aromatic tertiary amines. nih.gov The nitrosation step is considered the rate-limiting step in this mechanism. nih.gov Isotope labeling studies have indicated that the nitroso group in NDMA formed during chloramination originates mainly from the chloramine molecule. nih.gov
The following table outlines key proposed pathways for NDMA formation during chloramination.
| Precursor(s) | Key Intermediates | Proposed Pathway |
| Monochloramine + Dimethylamine | 1,1-dimethylhydrazine | Slow formation of the intermediate followed by rapid oxidation. researchgate.net |
| Dichloramine + Dimethylamine | Chlorinated unsymmetrical dimethylhydrazine (Cl-UDMH) | Nucleophilic substitution to form the intermediate, followed by oxidation. matec-conferences.org |
| Tertiary Amines + Chloramine | - | Nucleophilic substitution, oxidation, dehydration, and nitrosation. nih.gov |
Emerging contaminants, such as pharmaceuticals and personal care products, are increasingly detected in water sources and can act as precursors for DBP formation. researchgate.net During chloramination, these compounds can be transformed into N-DBPs.
For example, certain pharmaceuticals, particularly those containing tertiary amine functional groups, have been identified as potent precursors for NDMA, with some showing high molar yields of up to 90%. jksww.or.krkoreascience.kr The antibiotic ranitidine, for instance, has been studied as a model tertiary amine for NDMA formation. nih.gov Computational studies have proposed a four-step mechanism for its transformation involving nucleophilic substitution by chloramine, oxidation, dehydration, and finally, a rate-limiting nitrosation step. nih.gov
Other transformation reactions of emerging contaminants during chloramination can include dealkylation, hydroxylation, and chlorination. researchgate.net The resulting transformation products can sometimes be more toxic than the parent compound. researchgate.net
The presence of bromide in source water can lead to the formation of brominated disinfection byproducts (Br-DBPs) during chloramination. ca.govresearchgate.net These Br-DBPs are often significantly more cytotoxic and genotoxic than their chlorinated analogs. capes.gov.brnih.gov
During chloramination, monochloramine can oxidize bromide to form reactive bromine species, such as monobromamine and bromochloramine. ca.govcapes.gov.br These species are then primarily responsible for the formation of Br-DBPs. capes.gov.brnih.govresearchgate.net Unlike in chlorination where hypobromous acid plays a major role, in chloramination, its contribution to Br-DBP formation is minimal. capes.gov.brnih.gov
Chloramination tends to favor the formation of aromatic and nitrogenous polar Br-DBPs and is a milder process that can allow for the accumulation of polar intermediate Br-DBPs. ca.govcapes.gov.brresearchgate.net Research has identified numerous Br-DBPs formed during chloramination, including compounds like 2,4,6-tribromoresorcinol (B147546) and 2,6-dibromo-4-nitrophenol (B181593). ca.govcapes.gov.brnih.gov
The following table presents a selection of identified brominated disinfection byproducts formed during chloramination.
| Brominated DBP |
| 2,4,6-tribromoresorcinol ca.govcapes.gov.brnih.gov |
| 2,6-dibromo-4-nitrophenol ca.govcapes.gov.brnih.gov |
| 2,2,4-tribromo-5-hydroxy-4-cyclopentene-1,3-dione ca.govcapes.gov.brnih.gov |
| 2,2,4-dibromochloro-5-hydroxy-4-cyclopentene-1,3-dione ca.govcapes.gov.brnih.gov |
| 2,2,4-bromodichloro-5-hydroxy-4-cyclopentene-1,3-dione ca.govcapes.gov.brnih.gov |
Formation of Brominated Disinfection Byproducts (Br-DBPs)
Identification of Novel Polar Brominated Species
Recent research utilizing advanced analytical techniques, such as ultra-performance liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry, has enabled the detection of a wide array of new polar brominated DBPs (Br-DBPs) formed during chloramination. nih.govacs.orgca.gov In one study, as many as 29 different aliphatic, aromatic, and nitrogenous polar Br-DBPs were detected. nih.govca.gov
Among these, five novel polar Br-DBPs were tentatively identified:
2,4,6-tribromoresorcinol
2,6-dibromo-4-nitrophenol
2,2,4-tribromo-5-hydroxy-4-cyclopentene-1,3-dione
2,2,4-dibromochloro-5-hydroxy-4-cyclopentene-1,3-dione
2,2,4-bromodichloro-5-hydroxy-4-cyclopentene-1,3-dione nih.govca.gov
Unlike chlorination, chloramination tends to favor the formation of aromatic and nitrogenous polar Br-DBPs. nih.govca.gov The milder reactivity of chloramine allows for the accumulation of these polar intermediate Br-DBPs. nih.govca.gov In contrast, chlorination produces a broader range and higher concentrations of Br-DBPs. acs.org For instance, one comparative study found 96 unique Br-DBP formulas from chlorination versus only 10 from chloramination. acs.org
Quantitative Kinetic Modeling of Br-DBP Formation
Modeling results have revealed the key reactive species responsible for Br-DBP formation:
Bromochloramine and monobromamine were identified as the major contributors, accounting for 54.2–58.1% and 41.7–45.7% of the formed Br-DBPs, respectively. nih.govacs.org
Hypobromous acid played a minor role, contributing only 0.2% to the formed Br-DBPs. nih.govacs.org
Direct reactions between monochloramine and natural organic matter were responsible for the majority (93.7–95.1%) of the formed chlorinated DBPs. nih.govacs.org
The model also indicated that the concentrations of hypochlorous acid and hypobromous acid during chloramination are extremely low (at ng/L or sub-ng/L levels), which is insufficient to cause the decomposition of the polar intermediate Br-DBPs that accumulate. nih.govacs.org The development of such kinetic models is crucial for predicting DBP formation under various water treatment conditions. researchgate.netnih.gov
Influencing Factors on DBP Yields and Speciation
Several factors significantly influence the formation, types, and concentrations of DBPs during water disinfection with chloramines. nih.govmdpi.com These include the chemical properties of the water, the concentration of the disinfectant, and the nature of the organic precursors present.
Effects of pH and Disinfectant Concentration on DBP Generation
The pH of the water is a critical parameter affecting DBP formation. nih.govdeswater.com Generally, higher pH levels tend to favor the formation of THMs, while lower pH levels can promote the formation of some HAAs. nih.govdeswater.com Specifically for nitrogenous DBPs, their formation is also favored at higher pH levels. nih.gov Maintaining a neutral pH around 7.0 is often recommended to minimize the formation of many harmful DBPs. nih.gov However, the optimal pH for controlling all DBP classes remains a subject of ongoing research. iwaponline.com
The concentration of the disinfectant also directly impacts DBP formation. Higher doses of chloramine and longer contact times can lead to increased concentrations of DBPs. mdpi.comresearchgate.net Studies have shown a positive correlation between the disinfectant dose and the formation of THMs and HAAs. mdpi.comdeswater.com
Table 1: Effect of pH on THM and HAA Formation during Chlorination
This table illustrates general trends observed during chlorination, which can provide insights into halogenated DBP formation. Specific kinetics with chloramine B may vary.
| pH | THM Concentration (µg/L) after 24h deswater.com | HAA Concentration Trend with Increasing pH deswater.com |
|---|---|---|
| 6 | 14.5 | Decreases |
| 7 | 28.2 | Decreases |
| 8 | 30.4 | Decreases |
Impact of Precursor Characteristics (e.g., Natural Organic Matter)
Natural organic matter (NOM) is a complex mixture of organic compounds derived from the decomposition of plant and animal matter, and it serves as the primary precursor for DBP formation. nih.goviwaponline.com The concentration and characteristics of NOM in the source water significantly influence the types and amounts of DBPs produced. mdpi.comnih.gov
Key characteristics of NOM that affect DBP formation include:
Hydrophobicity: Hydrophobic fractions of NOM are often major contributors to DBP formation. iwaponline.com
Aromaticity: Aromatic compounds within NOM are significant precursors. mdpi.com
Functional Groups: The presence of specific functional groups, such as phenolic moieties, can lead to the formation of particular DBPs like THMs. iwaponline.com
Higher concentrations of total organic carbon (TOC), a measure of NOM, generally lead to higher DBP formation. mdpi.com The composition of NOM can vary seasonally and by water source (e.g., surface water vs. groundwater), which in turn affects the DBP profile. nih.goviwaponline.com
Comparative DBP Profiles in Chlorinated vs. Chloraminated Systems
The choice between chlorine and chloramine as a disinfectant has a profound impact on the resulting DBP profile.
Trihalomethanes (THMs) and Haloacetic Acids (HAAs): Chloramination generally produces significantly lower levels of THMs and HAAs compared to chlorination. mdpi.comresearchgate.netuab.edu One study reported that chlorination resulted in approximately 40 to 140 times more THMs than chloramination under similar conditions. mdpi.com
Nitrogenous DBPs (N-DBPs): Chloramination can lead to the formation of a greater variety and higher concentrations of N-DBPs, such as nitrosamines, due to the introduction of ammonia. acs.orgresearchgate.net
Brominated DBPs (Br-DBPs): Chlorination tends to be more efficient at reacting with bromide to form Br-DBPs, resulting in a higher diversity and concentration of these compounds compared to chloramination. acs.org However, chloramination can favor the formation of more aromatic and nitrogenous Br-DBPs. acs.orgnih.govca.gov
Table 2: Comparative DBP Formation
| DBP Class | Chlorination | Chloramination |
|---|---|---|
| THMs | Higher Formation mdpi.comuab.edu | Lower Formation mdpi.comuab.edu |
| HAAs | Higher Formation uab.edu | Lower Formation uab.edu |
| N-DBPs | Lower Formation | Higher Formation acs.orgresearchgate.net |
| Br-DBPs | More Diverse, Higher Total Concentration acs.org | Fewer Total Species, More Aromatic/Nitrogenous acs.orgnih.gov |
Advanced Oxidation Processes Aops Incorporating Chloramines
Principles and Mechanisms of UV/Chloramine (B81541) AOPs
The fundamental principle of UV/chloramine AOPs lies in the photolysis of chloramines by UV light to generate a cascade of reactive species that are effective in degrading a wide range of contaminants. jst.go.jp This process is distinct from other UV-based AOPs, such as UV/hydrogen peroxide, due to the unique chemistry of chloramine photolysis and the variety of radicals produced. nih.gov
Photolytic Pathways and Quantum Yield Determinations for Chloramines
The photolytic degradation of chloramines upon UV irradiation initiates the AOP. The efficiency of this initial step is quantified by the quantum yield, which represents the number of molecules transformed per photon absorbed. There is a notable variance in the reported quantum yields for different chloramine species, which is influenced by factors such as the specific chloramine (monochloramine, dichloramine, or trichloramine) and the wavelength of the UV light. ethz.chresearchgate.net
For instance, the quantum yield for monochloramine (NH2Cl) photolysis has been reported to be significantly higher at a wavelength of 222 nm compared to 282 nm. ethz.ch Conversely, trichloramine (NCl3) exhibits the opposite trend. ethz.ch Under 254 nm UV light from a low-pressure mercury lamp, the quantum yield for monochloramine has been reported as 0.4 mol Es⁻¹ at pH 9. capes.gov.br Other studies have reported quantum yields for NH2Cl and dichloramine (NHCl2) of 0.35 and 0.75, respectively. nih.gov More recent kinetic modeling has suggested quantum yields for radical generation from the UV photolysis of NH2Cl to be around 0.20. acs.org The discrepancies in these values can be attributed to the complexity of the subsequent radical chain reactions and the scavenging effects of chloramines themselves. researchgate.netacs.org
The primary photolytic pathway for monochloramine involves the cleavage of the N-Cl bond, producing an aminyl radical (•NH2) and a chlorine radical (Cl•). researchgate.net These primary radicals then trigger a series of secondary reactions, leading to the formation of other reactive species.
Table 1: Reported Quantum Yields for Chloramine Photolysis
| Chloramine Species | UV Wavelength (nm) | pH | Quantum Yield (mol Es⁻¹) | Reference |
| Monochloramine (NH2Cl) | 254 | 9 | 0.4 | capes.gov.br |
| Monochloramine (NH2Cl) | Not Specified | Not Specified | 0.35 | nih.gov |
| Dichloramine (NHCl2) | Not Specified | Not Specified | 0.75 | nih.gov |
| Monochloramine (NH2Cl) | Not Specified | Not Specified | 0.20 (for radical generation) | acs.org |
| Trichloramine (NCl3) | LP & MP Lamps | Not Specified | > 2.0 | researchgate.net |
Note: Es stands for Einstein, a unit corresponding to one mole of photons.
Formation and Scavenging of Reactive Radicals (e.g., •OH, Cl•, ClO•)
The UV photolysis of chloramines initiates a complex series of reactions that generate various reactive radicals, including the hydroxyl radical (•OH), chlorine radical (Cl•), and chlorinyl radical (ClO•). nih.govjst.go.jp The chlorine radical can react with chloride ions to form the dichloride radical anion (Cl2•-). researchgate.net These radicals are powerful oxidizing agents that can degrade a wide array of organic contaminants. serviceindustrynews.netresearchgate.net
The relative contribution of each radical to the degradation of a specific contaminant depends on the water matrix and the contaminant's structure. nih.govcurtin.edu.au For example, in the degradation of gemfibrozil (B1671426) and naproxen (B1676952), both primary radicals (•OH and Cl•) and the secondary radical ClO• were found to be dominant in pure water. nih.gov
However, the efficiency of the UV/chloramine process is also influenced by the scavenging of these reactive radicals. nih.gov Radical scavengers are substances that react with the radicals, reducing their availability to degrade target contaminants. Chloramines themselves can act as significant radical scavengers. nih.gov Other common scavengers in water include natural organic matter, bicarbonate, and chloride ions. nih.govwaterrf.org The presence of chloride, for instance, can lead to the formation of Cl2•-, which may be less reactive with certain contaminants compared to •OH. acs.org
Modeling of Contaminant Degradation Kinetics in UV/Chloramine Systems
Predictive kinetic models are essential tools for understanding and optimizing the performance of UV/chloramine AOPs. stanford.edu These models aim to simulate the degradation of contaminants by accounting for the complex interplay of photolysis, radical formation, and scavenging reactions. acs.orgnih.gov
A key challenge in developing accurate models is the need for precise quantum yields and reaction rate constants for the numerous elementary reactions involved. nih.gov Early models were often unable to simultaneously predict the loss of both chloramines and target contaminants due to inaccuracies in these parameters and the omission of important reaction pathways, such as those involving the fate of the aminyl radical (•NH2). nih.gov
More recent models have incorporated refined quantum yields and a more comprehensive set of reactions, including the formation of radical scavengers like nitric oxide (•NO) and nitrite (B80452) (NO2-) from •NH2. nih.gov These advanced models have shown better agreement with experimental data for the degradation of compounds like 1,4-dioxane. nih.gov Steady-state kinetic models have also been developed to quantify the specific roles of different radical species in contaminant degradation under various water matrix conditions. nih.gov For example, such models have successfully predicted the degradation kinetics of gemfibrozil and naproxen in real water samples by considering the effects of chloride and bicarbonate. nih.gov
Performance Evaluation in Water Treatment Applications
The UV/chloramine AOP has been evaluated for its effectiveness in treating contaminated water, particularly in the context of potable reuse, where high-quality water is produced from treated wastewater. acs.orgresearchgate.net
Efficacy in Degrading Recalcitrant Micropollutants
The UV/chloramine process has demonstrated considerable efficacy in degrading a variety of recalcitrant micropollutants that are often resistant to conventional treatment methods. researchgate.netmdpi.com These include pharmaceuticals, personal care products, and industrial chemicals. researchgate.netmdpi.com
One study found that the UV/chlorine process readily degraded over 52% of 12 target micropollutants, with removal efficiencies ranging from 7.7% to 64.2% higher than with chlorination or UV irradiation alone. mdpi.comresearchgate.net Notably, carbamazepine (B1668303), which is resistant to both chlorination and UV photolysis individually, was degraded by 52.1% with the combined process. mdpi.com The degradation efficiency generally increases with higher initial chlorine concentrations. mdpi.com The process has also been shown to be effective for the removal of N-nitrosodimethylamine (NDMA) and its precursors. researchgate.net
The performance of the UV/chloramine AOP can be comparable to the more established UV/hydrogen peroxide AOP for the degradation of certain contaminants like 1,4-dioxane, benzoate, and carbamazepine across a range of pH values. acs.org In some cases, particularly at lower pH, the UV/free chlorine AOP (which can involve chloramines) has shown even greater efficiency. acs.org
Table 2: Degradation of Selected Micropollutants by UV/Chloramine AOP
| Micropollutant | Initial Concentration Range (ng/L) | Degradation Efficiency (%) | Reference |
| Carbamazepine | 8.6 - 42.5 | 52.1 | mdpi.com |
| 17β-Estradiol | 8.6 - 42.5 | <20 (by UV alone) | mdpi.com |
| Estrone | 8.6 - 42.5 | <20 (by UV alone) | mdpi.com |
| Bisphenol A | 8.6 - 42.5 | <20 (by UV alone) | mdpi.com |
| Clofibric Acid | 8.6 - 42.5 | >52 (by UV/chlorine) | mdpi.com |
| Naproxen | 8.6 - 42.5 | >52 (by UV/chlorine) | mdpi.com |
Impact on Water Quality Parameters in Potable Reuse Schemes
In potable reuse applications, which often involve reverse osmosis (RO), chloramines are frequently used to control biofouling on the membranes. acs.orgresearchgate.net These chloramines can pass through the RO membranes and enter the downstream UV-AOP, making the UV/chloramine process an inherent part of the treatment train. nih.govacs.org
The presence of chloramines in the UV-AOP can have both beneficial and detrimental effects on water quality. On the one hand, the radicals generated from chloramine photolysis contribute to the degradation of micropollutants. researchgate.netnih.gov On the other hand, chloramines are strong scavengers of hydroxyl radicals, which can reduce the efficiency of the AOP if not properly managed. nih.govnih.gov
The ratio of monochloramine to dichloramine can significantly influence the performance of the UV-AOP, as they have different molar absorption coefficients and radical scavenging capacities. nih.gov For instance, monochloramine absorbs UV light more strongly at 254 nm than dichloramine, which can shield the more efficient photolysis of free chlorine if it is also present. nih.gov
A key consideration in any chlorine-based AOP is the potential formation of disinfection byproducts (DBPs). While some studies suggest that the UV/chlorine process can form lower levels of known DBPs compared to chlorination alone, the potential for DBP formation may be higher. mdpi.com Careful control of the process is therefore necessary to minimize the formation of undesirable byproducts. curtin.edu.au
Challenges and Future Research Directions in Chloramine-Based AOPs
The integration of chloramines into Advanced Oxidation Processes (AOPs) presents a promising avenue for water treatment, yet it is accompanied by a set of unique challenges that necessitate further investigation. The complexity of chloramine chemistry, the potential for disinfection byproduct (DBP) formation, and the need to optimize process efficiency are primary areas of concern for researchers and engineers.
A significant challenge lies in the intricate reaction mechanisms of chloramine-based AOPs. Unlike the well-characterized UV/H₂O₂ process, the photolysis of chloramines produces a variety of reactive species, including hydroxyl radicals (•OH), reactive chlorine species (RCS) like chlorine radicals (Cl•) and dichloride radicals (Cl₂•⁻), and reactive nitrogen species. researchgate.net The contribution of each of these radicals to contaminant degradation is not yet fully understood and can be influenced by various water quality parameters. researchgate.netosti.gov Furthermore, current kinetic models for UV/chloramine AOPs have been found to contain inaccuracies, such as incorrect quantum yields for chloramines and a failure to account for the fate of certain radicals like •NH₂. acs.orgacs.org This complexity makes it difficult to predict and model the degradation of target contaminants accurately.
The formation of undesirable disinfection byproducts (DBPs) is another major hurdle. While chloramination is often employed to reduce the formation of regulated trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination, it can lead to the formation of other, often more toxic, nitrogenous DBPs (N-DBPs) such as nitrosamines. wqa.orgresearchgate.netmdpi.com The application of UV light in conjunction with chloramines can further influence the formation of these byproducts. researchgate.net There is a pressing need for more research to identify the full spectrum of DBPs formed during chloramine-based AOPs and to assess their toxicological relevance. researchgate.netresearchgate.net Recently, a new chloramine DBP, the chloronitramide anion, was identified, highlighting the need for ongoing research into the byproducts of these processes. bdlaw.com
Table 1: Comparison of Challenges in Different AOPs
| Challenge | UV/Chloramine AOP | UV/H₂O₂ AOP | Ozonation |
| Primary Oxidants | •OH, RCS, Reactive Nitrogen Species researchgate.net | •OH nih.gov | O₃, •OH mdpi.com |
| Byproduct Formation | N-DBPs (e.g., nitrosamines), other halogenated DBPs wqa.orgresearchgate.netmdpi.com | Fewer regulated DBPs, but potential for bromate (B103136) formation mdpi.com | Bromate, aldehydes researchgate.netmdpi.com |
| pH Sensitivity | Formation of different chloramine species is pH-dependent canada.ca | Less sensitive than other AOPs | Highly pH-dependent nih.gov |
| Process Modeling | Complex, with inaccurate quantum yields and radical pathways in current models acs.orgacs.org | Relatively well-established models | Complex due to multiple reaction pathways nih.gov |
| Operational Costs | Potential for lower reagent costs if residual chloramines are utilized acs.org | High cost of H₂O₂ mdpi.com | High energy consumption mdpi.com |
Future research should be directed towards several key areas to overcome these challenges and advance the application of chloramine-based AOPs.
A primary focus should be on elucidating the fundamental reaction mechanisms. This includes determining accurate quantum yields for different chloramine species and developing comprehensive kinetic models that can predict contaminant degradation and DBP formation under various water matrix conditions. acs.orgacs.org Investigating the individual and synergistic roles of •OH, RCS, and reactive nitrogen species is crucial for process optimization. researchgate.net
Further research is essential to comprehensively identify and quantify the formation of DBPs, particularly emerging and unregulated compounds. researchgate.netmdpi.com Toxicological studies are needed to evaluate the health risks associated with these byproducts and to inform the development of strategies to minimize their formation. researchgate.net This includes understanding how operational parameters such as pH, UV dose, and the chlorine-to-ammonia ratio influence DBP speciation and concentration. canada.ca
Optimizing the efficiency and cost-effectiveness of chloramine-based AOPs is another critical research direction. This involves exploring the potential of using residual chloramines already present in water for potable reuse applications as the primary oxidant in UV-AOPs, which could offer significant cost savings by reducing the need for additional chemical reagents. acs.org Comparative studies with other AOPs, such as UV/H₂O₂, are necessary to evaluate the relative performance and economic viability for treating specific contaminants. acs.orgnih.gov
Table 2: Future Research Directions for Chloramine-Based AOPs
| Research Area | Key Objectives |
| Mechanistic Understanding | - Determine accurate quantum yields for chloramine species. acs.org - Develop comprehensive kinetic models for contaminant degradation and DBP formation. acs.org - Elucidate the roles of different radical species (•OH, RCS, reactive nitrogen species). researchgate.net |
| Disinfection Byproduct (DBP) Management | - Identify and quantify the full spectrum of DBPs formed. researchgate.net - Conduct toxicological assessments of identified DBPs. researchgate.net - Develop strategies to minimize DBP formation by optimizing operational parameters. canada.ca |
| Process Optimization and Cost-Effectiveness | - Investigate the use of residual chloramines as a cost-effective oxidant source. acs.org - Conduct comparative performance and economic analyses against other AOPs. nih.gov - Explore the use of novel catalysts to enhance efficiency. doi.org |
| Integrated Treatment Systems | - Evaluate the synergy of combining chloramine-based AOPs with biological treatment or membrane filtration. mdpi.com - Assess the potential for enhanced pollutant removal and reduced DBP formation in integrated systems. doi.org |
By addressing these challenges through targeted research, the scientific community can unlock the full potential of chloramine-based AOPs as a robust and sustainable technology for water and wastewater treatment.
Toxicological and Mechanistic Biological Impact Investigations of Chloramine B
Cellular and Subcellular Interaction Mechanisms
Chloramine (B81541) B, a chemical compound known for its disinfectant properties, exerts its biological effects through a variety of cellular and subcellular interactions. These mechanisms involve direct interference with essential biomolecules and disruption of cellular processes, which have been the subject of detailed scientific investigation.
Enzyme Inhibition and Activation Studies (e.g., Carbonic Anhydrase, Aldehyde Dehydrogenase, Superoxide (B77818) Dismutase)
Research into the enzymological effects of chloramines has revealed a capacity to modulate the activity of several key enzymes. In vitro experiments using monochloramine, a related compound, have demonstrated inhibitory effects on carbonic anhydrase and aldehyde dehydrogenase. canada.ca Conversely, the same study reported an enhancement of superoxide dismutase activity. canada.ca
Carbonic Anhydrase: This enzyme is crucial for various physiological processes, including the transport of carbon dioxide and the regulation of pH. nih.gov Its inhibition by chloramines can disrupt these vital functions. canada.ca
Aldehyde Dehydrogenase: This enzyme is involved in the detoxification of aldehydes. Inhibition of aldehyde dehydrogenase can lead to the accumulation of toxic acetaldehyde. uou.ac.in
Superoxide Dismutase: This enzyme plays a critical role in the antioxidant defense system by converting superoxide radicals into less harmful molecules. researchgate.net The reported enhancement of its activity by monochloramine suggests a complex interaction with cellular redox systems. canada.ca
| Enzyme | Effect of Chloramine | Reference |
| Carbonic Anhydrase | Inhibition | canada.ca |
| Aldehyde Dehydrogenase | Inhibition | canada.ca |
| Superoxide Dismutase | Enhancement | canada.ca |
Effects on DNA Integrity and Chromosomal Damage
Chloramine has been shown to induce damage to bacterial DNA. Studies on Bacillus subtilis have demonstrated that treatment with chloramine leads to single-strand breaks and, at higher concentrations, double-strand scissions in the DNA. nih.gov This damage is accompanied by a loss of the DNA's transforming activity. nih.gov Interestingly, the process of extracting DNA from cells treated with chloramine can induce further degradation of the genetic material. nih.gov Both in vivo and in vitro treatments have been found to introduce alkali-sensitive lesions in the DNA. nih.gov The damage to DNA and chromosomes can lead to the loss of genetic material, which can be lethal to the cell and prevent its division. annualreviews.org
Chlorination, in general, has been observed to cause fragmentation of extracellular genomic and plasmid DNA. hep.com.cn This suggests that chloramine B could play a role in diminishing the presence of extracellular DNA and antibiotic resistance genes in various environments. hep.com.cn The integrity of these genes is compromised by chlorination, which likely reduces the potential for natural transformation in bacteria. hep.com.cn
Modulation of Cell Regulatory Pathways (e.g., NF-κB activation via IκBα oxidation)
Chloramines, including taurine (B1682933) chloramine, have been shown to modulate inflammatory pathways by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). mdpi.comphysiology.orgphysiology.org Under normal conditions, NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκBα. mdpi.com Upon inflammatory stimulation, IκBα is typically degraded, allowing NF-κB to move into the nucleus and activate pro-inflammatory genes. mdpi.com
Taurine chloramine has been found to inhibit NF-κB activation by oxidizing a specific methionine residue (Met45) on the IκBα protein. physiology.orgphysiology.orgnih.gov This oxidation makes IκBα resistant to degradation, thus preventing the release and nuclear translocation of NF-κB. nih.govjci.org This mechanism highlights a potential role for chloramines in regulating inflammatory responses at the cellular level. nih.gov The oxidation of IκBα is a reversible process, with endogenous enzymes like methionine sulfoxide (B87167) reductase capable of reversing the modification. nih.gov
Disturbance of Cell Wall Biosynthesis and Cell Membrane Permeability in Microorganisms
Chloramine compounds exert their antimicrobial effects in part by disrupting the structural integrity of microbial cells. This includes damaging the cell wall and altering the permeability of the cell membrane. mdpi.commdpi.com The initial step in the antimicrobial action of active chlorine compounds involves the formation of a "chlorine cover" on the bacterial surface in the form of covalent N-Cl bonds. oup.com
This interaction can lead to changes in membrane permeability, causing the leakage of essential intracellular components and ultimately leading to cell death. mdpi.comnih.gov In some bacteria, this disruption of the outer membrane is a key mechanism of action. asm.org For instance, some antimicrobial agents work by causing damage to the outer cell layers of bacteria, leading to passive diffusion through the inner layer and the collapse of the membrane potential, resulting in cell lysis. nih.gov The lipophilic nature of some compounds allows them to penetrate cytoplasmic membranes, increasing membrane fluidity and leading to a loss of function and damage to the bacterial cells. researchgate.net
Antimicrobial and Biofilm Activity Research
This compound and related compounds have demonstrated significant antimicrobial properties, including the ability to inhibit the formation of and act against established biofilms.
Efficacy against Gram-Positive and Gram-Negative Bacteria
Chloramine compounds have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. acs.orgresearchgate.net Generally, greater activity is observed against Gram-positive bacteria compared to Gram-negative bacteria. asm.orgbio-conferences.org For example, chlorhexidine, another chlorine-containing antiseptic, exhibits strong biocidal activity against Gram-positive bacteria and weaker activity against their Gram-negative counterparts. researchgate.netbio-conferences.org
The effectiveness of these compounds can be influenced by the specific bacterial strain. Studies have shown that some Gram-positive cocci are particularly sensitive to certain chlorine-based agents. nih.gov The presence of a chlorine atom in the structure of some antimicrobial compounds has been shown to have a positive effect on their activity against various microorganisms, including E. coli (Gram-negative) and S. aureus (Gram-positive). mdpi.com
| Bacterial Type | General Efficacy of Chlorine-Containing Compounds | Reference |
| Gram-Positive Bacteria | Generally higher efficacy | asm.orgbio-conferences.org |
| Gram-Negative Bacteria | Generally lower efficacy | asm.orgbio-conferences.org |
Research has also explored the development of composite biocides that combine N-chloramine with other antimicrobial agents to enhance their efficacy, particularly against antibiotic-resistant strains of both Gram-positive and Gram-negative bacteria. acs.org
The impact of chloramine on biofilms, which are communities of microorganisms attached to a surface, is also a significant area of research. While chloramine is used as a disinfectant in water distribution systems to limit microbial regrowth, its effect on established biofilms is complex. mdpi.comresearchgate.net Some studies suggest that chloramine may not completely restrict biofilm growth and, in some cases, biofilms in chloraminated systems could pose a significant risk to water quality. mdpi.comresearchgate.net The presence of a chloramine residual can suppress biofilm accumulation and select for certain types of bacteria. researchgate.net
Antifungal and Antiviral Activity Assessments
While direct and extensive research on the antifungal and antiviral properties of this compound is limited, significant insights can be drawn from studies on its close structural analog, Chloramine T, and other chlorine-releasing compounds. The biological activity of these compounds is primarily attributed to the oxidizing power of the active chlorine they release in aqueous solutions.
Antifungal Activity: Investigations into Chloramine T have demonstrated its efficacy against various fungal pathogens. For instance, studies on several Candida species have established its fungicidal activity. tsijournals.com Research has shown that Chloramine T can inhibit the growth of Candida albicans, C. tropicalis, C. krusei, and C. glabrata, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 0.69–5.54 mmol/L and 1.38–11.09 mmol/L, respectively. acs.org The mechanism is believed to involve simultaneous damage to the fungal cell wall and membrane, leading to impaired cellular development. acs.org For example, treatment with Chloramine T has been observed to cause changes in the micromorphology of C. albicans, including the inhibition of pseudohyphae and chlamydospore formation. acs.org Given the structural similarity, it is hypothesized that this compound would exhibit a comparable antifungal mechanism. One study noted that this compound was used as a standard for comparison in the evaluation of new antimicrobial pyrimidine (B1678525) derivatives against Candida albicans. mdpi.com
Table 1: Antifungal Activity of Chloramine T against Candida Species Data extracted from studies on Chloramine T, a structural analog of this compound.
| Species | MIC (mmol/L) | MFC (mmol/L) |
|---|---|---|
| Candida albicans | 0.69 | 2.77 |
| Candida tropicalis | 5.54 | 5.54 |
| Candida krusei | 1.38 | 1.38 |
| Candida glabrata | 0.69–5.54 | 1.38–11.09 |
Source: tsijournals.comacs.org
Antiviral Activity: The antiviral action of this compound is inferred from the well-documented virucidal properties of chlorine-based disinfectants. google.comresearchgate.net These compounds function as potent oxidizing agents that can denature viral proteins and damage nucleic acids. The active chlorine can attack the viral capsid, the protein shell that protects the genetic material, and the viral envelope in enveloped viruses, preventing them from attaching to and entering host cells. science.gov This oxidative damage effectively inactivates the virus. While specific studies detailing the efficacy of this compound against a broad range of viruses are not extensively available, its fundamental chemical nature as a chlorine-releasing agent supports its potential as a virucidal compound. google.comresearchgate.net
Studies on Biofilm Inhibition and Dispersal Mechanisms
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antimicrobial agents. The active chlorine released by this compound is understood to be the key to its antibiofilm activity.
Research on the analogous compound, Chloramine T, provides significant evidence of its ability to combat biofilms, particularly those formed by Candida species. acs.org Studies show that Chloramine T can effectively reduce both the initial adherence of fungal cells and the biomass of mature biofilms. acs.org The primary mechanism is believed to be the chlorination and oxidation of the EPS matrix, which comprises proteins, polysaccharides, and extracellular DNA. acs.org By degrading these components, the structural integrity of the biofilm is compromised. Specifically, the chlorination of the extracellular protein matrix is a key action of active chlorine compounds. acs.org
Furthermore, treatment with Chloramine T has been shown to alter the micromorphology of C. albicans, leading to impaired development of filamentous forms like pseudohyphae, which are critical for biofilm structure and maturation. acs.org The compound demonstrates an ability to inhibit fungal growth kinetics, suggesting it acts on the cell wall and membrane permeability simultaneously. acs.org This dual action—degrading the protective matrix and acting directly on the microbial cells within—makes it an effective agent against established biofilms.
Investigations into Microbial Resistance to this compound
Microbial resistance to disinfectants like this compound is a significant concern. Studies have identified staphylococcal strains that are resistant to this compound. Research conducted on albino mice showed that phagocytosis by leucocytes was less effective against staphylococcal strains that were resistant to this compound, suggesting that resistance to such disinfectants could be a complicating factor in infections.
The mechanisms of resistance to chlorine-releasing compounds are multifaceted. Bacteria can develop resistance through several strategies:
Biofilm Formation: As mentioned previously, the EPS matrix of a biofilm acts as a protective physical barrier, capable of consuming free chlorine and shielding the cells within from its damaging effects.
Changes in Cell Structure: Resistance can involve modifications to the bacterial cell envelope, reducing the permeability of the disinfectant.
Efflux Pumps: Bacteria may employ efflux pumps, which are membrane proteins that actively transport toxic compounds, including disinfectants, out of the cell.
There is also a growing body of evidence suggesting that exposure to disinfectants may contribute to the increased occurrence of antibiotic-resistant bacteria. science.gov The selective pressure exerted by biocides can favor bacteria that express mechanisms common to both biocide and antibiotic resistance, such as efflux pumps.
Mechanistic Studies of Cytotoxicity and Antiproliferative Activity
Impact on Human Cancer Cell Lines
Direct, peer-reviewed studies detailing the cytotoxic and antiproliferative effects of this compound specifically on human cancer cell lines are not extensively documented in the available literature. However, the cytotoxic potential of related compounds and general mechanisms of chloramines provide a basis for hypotheses. For instance, other organic compounds containing chlorine substituents have been shown to possess cytotoxic activity.
The fundamental mechanism of this compound involves the release of active chlorine, a potent oxidant. handomchemical.com This oxidative action is non-specific and can induce cell damage through the oxidation of critical biomolecules like proteins and lipids, leading to a loss of function and potentially triggering apoptosis or necrosis. Some studies have investigated the ability of cell-permeable chloramines to oxidize IκBα, the inhibitor of the transcription factor NF-κB, which is a key regulator of cell survival and proliferation. science.gov By oxidizing IκBα, chloramines can prevent its degradation and inhibit the activation of the NF-κB pathway, a mechanism that could theoretically contribute to antiproliferative effects. science.gov However, without direct experimental data on this compound and cancer cell lines, its specific impact remains hypothetical.
Role of Chlorine Substituents in Enhancing Bioactivity
The biological activity of this compound (sodium N-chlorobenzenesulfonamide) is fundamentally dependent on the N-chloro (N-Cl) group. core.ac.uk This functional group is what classifies it as an "active chlorine compound." In aqueous solution, this compound hydrolyzes to release hypochlorous acid (HOCl), which is a powerful oxidizing and chlorinating agent responsible for the compound's antimicrobial effects.
The benzenesulfonamide (B165840) portion of the molecule acts as a carrier for the active chlorine, rendering the compound more stable than sodium hypochlorite (B82951) (bleach) while allowing for a more controlled and prolonged release of the active agent. core.ac.uk The electron-withdrawing nature of the sulfonyl group (SO₂) stabilizes the N-Cl bond, but not to the extent that it prevents the release of active chlorine when needed for disinfection.
Kinetic studies on the oxidation of various substrates by this compound confirm that the reaction mechanism involves species derived from the N-Cl group. researchgate.net Therefore, the chlorine substituent is not merely a passive part of the structure but is the primary source of the compound's bioactivity, driving the oxidative reactions that lead to the destruction of microorganisms and the theoretical basis for any cytotoxic effects.
In Vivo Toxicological Mechanisms and Health Effect Hypotheses
Specific in vivo toxicological studies on this compound are scarce. However, the toxicological mechanisms can be hypothesized based on data from related inorganic chloramines (like monochloramine found in drinking water) and the fundamental chemistry of chlorine-releasing compounds. nih.govcanada.ca
The primary mechanism of toxicity for any chloramine compound is related to its oxidizing capacity. nih.gov If absorbed or ingested, this compound would release active chlorine, which can react with a wide array of biological molecules. Potential health effect hypotheses include:
Oxidative Stress: The most direct effect would be the induction of oxidative stress in tissues. The active chlorine can oxidize thiols (in proteins like enzymes) and glutathione (B108866), a key intracellular antioxidant. canada.ca This can disrupt cellular redox balance and lead to cellular dysfunction. Studies on monochloramine have shown decreases in glutathione levels in rats after prolonged exposure. canada.ca
Hemolytic Effects: Chloramines have been implicated in causing hemolytic anemia, particularly in sensitive populations such as dialysis patients where the blood is directly exposed to water containing chloramine disinfectants. The oxidative damage to red blood cell membranes can lead to their rupture.
Tissue Irritation: Direct contact with tissues, such as the gastrointestinal tract upon ingestion or the respiratory tract upon inhalation of aerosols, could lead to irritation due to the corrosive effects of the generated hypochlorous and hydrochloric acids. canada.ca
Formation of Organic Chloramines: In vivo, the active chlorine transferred from this compound could react with organic nitrogen compounds, such as amino acids, to form organic chloramines. nih.gov The toxicological impact would then be related to these newly formed, potentially cell-permeable compounds. science.govnih.gov
It is crucial to distinguish this compound, an organic N-chlorosulfonamide, from the inorganic chloramines used in water treatment, as their pharmacokinetic and toxicological profiles may differ. nih.gov
Investigations into Metabolic Acidosis and Oxidative Stress Responses
While direct, extensive research linking this compound specifically to metabolic acidosis is limited, the mechanism can be inferred from its function as an oxidizing agent and studies on related compounds. Oxidizing agents can induce a state of oxidative stress in biological systems. koreascience.krnih.gov This stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Metabolic acidosis has been hypothesized as a consequence of exposure to chloramines in general, and research has shown that oxidative stress can induce acidosis in renal tissues. nih.govcanada.ca
Studies on the related organic compound Chloramine-T have provided insights into these pathways. Research demonstrated that Chloramine-T can decrease intracellular pH, leading to acidosis in neurons. This effect is believed to be caused, in part, by the inhibition of Na+/H+ exchange, a key mechanism for pH regulation. The combination of hypercapnia (elevated CO2) and Chloramine-T had an additive effect, causing more significant acidification. drugbank.com This suggests that the oxidative properties of such compounds can disrupt cellular pH homeostasis, contributing to an acidotic state.
Table 1: Observed Effects of Chloramine-T on Neuronal pH and Firing Rate
| Experimental Condition | Observation | Implication | Citation |
|---|---|---|---|
| Application of Chloramine-T | Decreased intracellular pH (acidification) in 62% of neurons tested. | Disruption of cellular pH regulation. | drugbank.com |
| Application of Chloramine-T | Slowed recovery from induced acidification by inhibiting Na+/H+ exchange. | Impairment of a primary mechanism for pH homeostasis. | drugbank.com |
| Combined Hypercapnia and Chloramine-T | Additive effect, causing a greater decrease in intracellular pH. | Oxidative stress can exacerbate acidosis caused by other factors. | drugbank.com |
| Application of Chloramine-T | Increased neuronal firing rate, independent of changes in pH. | Direct effect on neuronal excitability separate from acidosis. | drugbank.com |
Understanding of Hemolysis and Methemoglobinemia Pathways
A significant toxicological effect of this compound is its potential to induce methemoglobinemia and hemolysis. nih.govhaz-map.comresearchgate.net This is a direct consequence of its oxidative action on red blood cells. nih.gov
The central mechanism involves the oxidation of the ferrous iron (Fe²⁺) within the heme group of hemoglobin to its ferric state (Fe³⁺). nih.gov The resulting molecule, methemoglobin, is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. nih.gov This condition is known as methemoglobinemia. nih.govhaz-map.com
Concurrently, the oxidative stress exerted by this compound can damage the red blood cell itself. This includes overwhelming the cell's natural antioxidant defense systems, such as the hexose (B10828440) monophosphate shunt, which is crucial for protecting the cell from oxidant damage. canada.ca Damage to the cell membrane and its protective enzymes can lead to hemolysis, the premature destruction of red blood cells. researchgate.net This effect is particularly a concern for hemodialysis patients, where chloramines in dialysis water can cause hemolytic anemia. researchgate.netwqa.org
Table 2: Mechanistic Pathway of this compound-Induced Hemolysis and Methemoglobinemia
| Step | Process | Cellular/Molecular Target | Consequence | Citation |
|---|---|---|---|---|
| 1 | Oxidative Action | Ferrous Iron (Fe²⁺) in Hemoglobin | Oxidation of iron to the ferric state (Fe³⁺). | nih.gov |
| 2 | Formation | Methemoglobin | Hemoglobin molecule is converted to methemoglobin. | nih.govhaz-map.com |
| 3 | Functional Impairment | Oxygen Transport | Methemoglobin cannot bind oxygen, leading to tissue hypoxia. | nih.gov |
| 4 | Oxidative Stress | Red Blood Cell Defenses | Depletion of antioxidants and damage to protective enzyme pathways. | canada.canih.gov |
| 5 | Cell Damage | Red Blood Cell Membrane | Loss of membrane integrity, leading to cell lysis (hemolysis). | researchgate.net |
Analysis of Indirect Toxicological Effects vs. Direct Organ/Tissue Impact
There is a distinction in the toxicological profiles between inorganic chloramines (like monochloramine used in water treatment) and organic chloramines like this compound. Research on monochloramine has suggested that some of its observed effects, such as weight loss in animal studies, may be indirect consequences of nutritional deficiencies arising from reduced consumption of chloraminated water due to poor palatability, rather than a direct toxicological impact on specific organs. canada.cahealthvermont.gov Studies on monochloramine have shown no direct toxicological effects on specific organs or tissues in some cases. healthvermont.gov
In contrast, evidence for this compound points towards more direct organ and tissue impacts. Toxicological data indicates that this compound can be toxic to the blood and the upper respiratory tract. nih.govhaz-map.com It is described as a corrosive substance capable of causing injury to the skin, eyes, and respiratory tract upon contact. haz-map.com Prolonged or repeated exposure can lead to target organ damage. nih.gov This suggests a mechanism of direct chemical injury, differing from the indirect effects noted for monochloramine.
Carcinogenicity Studies on Chloramine Byproducts
The carcinogenic potential of this compound itself is not well-established, with some sources stating data is unavailable and others concluding it should not be classified as carcinogenic. nih.gov The broader concern regarding carcinogenicity in this chemical class often relates to the formation of disinfection byproducts (DBPs) when chloramines are used in water treatment. mdpi.combrieflands.com
The majority of research has focused on byproducts from the use of inorganic monochloramine in municipal water disinfection. canada.canih.gov These reactions between the disinfectant and natural organic matter in the water can produce a range of DBPs. mdpi.com Some of these byproducts are known or suspected carcinogens. wqa.org
Key classes of these byproducts include:
Trihalomethanes (THMs) : Long-term exposure to THMs has been linked to an increased risk of cancer, particularly bladder cancer. wqa.orgmdpi.com
Haloacetic Acids (HAAs) : This is another major class of DBPs formed during chlorination and chloramination. mdpi.com
N-Nitrosamines : These compounds, such as N-nitrosodimethylamine (NDMA), can be generated from the use of chloramines and are strongly suspected of being human carcinogens, potentially causing cell damage and DNA mutations. wqa.orgbrieflands.com
Organic Chloramines : While this compound is an organic chloramine, other organic chloramines can form as byproducts in drinking water and have been found to be potentially cytotoxic and genotoxic. researchgate.netrsc.orgresearchgate.net One such byproduct, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), has been shown to be a potent mutagen and has induced cancer at multiple sites in animal studies. nih.gov
The International Agency for Research on Cancer (IARC) has evaluated monochloramine and classified it as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence. nih.gov However, some of the byproducts generated from disinfection processes are of greater concern. brieflands.comnih.gov
Table 3: Major Disinfection Byproducts from Water Treatment and Associated Carcinogenic Concern
| Disinfection Byproduct (DBP) Class | Examples | Associated Risk/Classification | Citation |
|---|---|---|---|
| Trihalomethanes (THMs) | Chloroform, Bromodichloromethane | Linked to increased risk of bladder and colorectal cancer. | wqa.orgmdpi.com |
| Haloacetic Acids (HAAs) | Dichloroacetic acid, Trichloroacetic acid | Considered a toxicological risk; associated with tumor formation. | mdpi.combrieflands.com |
| N-Nitrosamines | N-nitrosodimethylamine (NDMA) | Suspected human carcinogens; may cause DNA mutations. | wqa.orgbrieflands.com |
| Halogenated Furanones | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Potent mutagen; has caused cancer in animal models. | nih.gov |
Environmental Photochemistry and Atmospheric Fate of Chloramines
Atmospheric Occurrence and Spatial Distribution of Chloramines
There are no available studies that detect or measure Chloramine (B81541) B in the ambient atmosphere. Its nature as a salt suggests it would have a very low vapor pressure, preventing it from volatilizing and distributing through the atmosphere in the same way as gaseous pollutants. sanipur.itnih.gov While inorganic chloramines have been measured at various atmospheric sites, with concentrations showing distinct spatial and temporal patterns, no such data exists for Chloramine B. pnas.orgresearchgate.net
Photolytic Decomposition and Chlorine Atom Production
The central mechanism for the atmospheric impact of many chlorine-containing compounds is their photolysis (decomposition by sunlight) to produce highly reactive chlorine atoms. pnas.orgrsc.org These chlorine atoms can significantly influence atmospheric oxidation capacity.
While the photolysis of inorganic chloramines, particularly trichloramine, is recognized as a source of atmospheric chlorine atoms, the gas-phase photochemistry of this compound is unstudied. pnas.org Studies on this compound have explored its decomposition in aqueous solutions when exposed to UV light, but these conditions are not representative of the gaseous environment of the troposphere. dtic.mil Without data on its gas-phase absorption spectrum and quantum yields for photolysis, it is impossible to determine if it could act as a source of atmospheric chlorine atoms.
Diel Patterns of Chloramine Photolysis
Studies of inorganic chloramines have identified clear diel (24-hour) patterns, with concentrations building up at night and rapidly decreasing after sunrise due to photolytic loss. researchgate.netnih.gov No such atmospheric measurements or corresponding diel patterns have been reported for this compound, as its presence in the atmosphere has not been established.
Contribution to Atmospheric Oxidant Capacity and Chemical Cycling
The contribution of a compound to atmospheric oxidant capacity and chemical cycling is dependent on its concentration, reactivity, and the products of its transformation. As there is no evidence of this compound's presence or reactivity in the atmosphere, its contribution to oxidant capacity and the cycling of elements like chlorine and nitrogen is considered negligible and remains unquantified. copernicus.orgnih.gov In contrast, inorganic chloramines are considered emerging contributors to the atmospheric chlorine budget, with the potential to impact the cycles of volatile organic compounds, ozone, and nitrogen oxides. pnas.orgnih.gov
Environmental Interactions and Transformation Pathways
The potential transformation pathways for a compound in the atmosphere include reactions with other atmospheric constituents and photochemical processes.
Reactions with Organic Compounds, Ozone, and Nitrogen Oxides
The reactivity of inorganic chloramines and other atmospheric chlorine species with organic compounds, ozone (O₃), and nitrogen oxides (NOₓ) is a key area of atmospheric research. pnas.orgcopernicus.org These reactions can lead to the formation of secondary pollutants. However, the gas-phase reactivity of this compound with these atmospheric components has not been investigated. Studies on related compounds have focused on reactions in aqueous or non-atmospheric conditions. nih.gov
Formation of Particulate Matter from Chloramine Photochemistry
The oxidation of volatile organic compounds, sometimes initiated by chlorine atoms from photochemical precursors, can lead to the formation of secondary organic aerosol (SOA), a major component of particulate matter (PM₂.₅). pnas.orgrsc.org Given the lack of information on the atmospheric presence and photochemistry of this compound, there is no scientific basis to link it to the formation of atmospheric particulate matter.
Future Research on Vertical Gradients and Boundary Layer Contributions
Recent discoveries highlighting chloramines as significant precursors to atmospheric chlorine atoms have underscored a critical need for further investigation into their vertical distribution and role within the atmospheric boundary layer. pnas.orgpnas.orgpnas.org Current understanding is largely based on ground-level measurements, which may not accurately represent the full impact of these compounds on atmospheric chemistry. pnas.orgpnas.org Future research must, therefore, focus on characterizing the vertical gradients of chloramines and their subsequent contributions to chlorine atom production at varying altitudes. pnas.orgpnas.orgresearchgate.netresearcher.life
A key area for future studies is the exploration of how the relative importance of different chlorine precursors changes with height. pnas.org While studies in urban environments like Toronto have shown that chloramines, particularly trichloramine (NCl₃), can be the dominant source of chlorine atoms at the surface, their contribution is expected to decrease with increasing altitude. pnas.orgpnas.org Conversely, the relative contribution of other precursors, such as nitryl chloride (ClNO₂) and molecular chlorine (Cl₂), is predicted to increase with height. pnas.org Investigating these vertical profiles is essential for developing more accurate atmospheric models that reflect the true oxidative capacity of the atmosphere. pnas.orgpnas.org
The dynamics of the boundary layer itself present another crucial variable requiring further research. pnas.org The height of the boundary layer, which is typically greater in summer than in winter, influences the mixing ratios of chloramines. pnas.org In scenarios with a shallow or rapidly mixed boundary layer, or within plumes emanating from a chloramine source, the relative importance of these compounds as chlorine atom precursors is expected to be enhanced. pnas.org Therefore, future field campaigns should aim to conduct measurements throughout the boundary layer to capture this variability. pnas.orgresearchgate.net
Furthermore, the sources of atmospheric chloramines are not yet fully characterized, which complicates predictions of their spatial and vertical distribution. pnas.org While industrial applications and disinfection processes are known sources, their specific contributions to ambient atmospheric concentrations need better identification. pnas.orgresearchgate.net Understanding the source distribution is a prerequisite for accurately modeling the transport and fate of chloramines and their impact on boundary layer chemistry.
The following table summarizes ambient mixing ratios of various chloramines observed in an urban atmosphere, highlighting the need for vertical profile measurements to complement these surface-level data.
| Compound Name | Location | Season | Median Mixing Ratio (ppt) | Peak Mixing Ratio (ppt) |
| Monochloramine (NH₂Cl) | Downtown Toronto | Summer | 39 | ~500 |
| Winter | 11 | - | ||
| Dichloramine (NHCl₂) | Downtown Toronto | Summer | 15 | ~250 |
| Winter | 7.3 | - | ||
| Suburban Toronto | Summer | 14 | - | |
| Trichloramine (NCl₃) | Downtown Toronto | Summer | 2.8 | 106 |
| Winter | 0.7 | 14 | ||
| Suburban Toronto | Summer | 1.3 | - |
Data sourced from a 2023 study in Toronto. pnas.orgpnas.orgresearchgate.netnih.gov
Advanced Analytical Methodologies for Chloramine B Detection and Quantification
Spectrophotometric Determination Techniques
Spectrophotometry, which measures the absorption of light by a chemical substance, serves as a robust platform for quantifying Chloramine (B81541) B. These methods are often based on the oxidative properties of Chloramine B, which can react with specific chromogenic reagents to produce a colored product. The intensity of the resulting color, measured at a specific wavelength, is proportional to the concentration of this compound.
Researchers have focused on developing new colorimetric assays to enhance the detection of this compound. A notable method involves the reduction of this compound by an electrophilic coupling reagent, 3-methyl-2-benzothiazoline hydrazone hydrochloride hydrate (B1144303) (MBTH). tsijournals.com In this reaction, the oxidized MBTH subsequently couples with another agent, such as trimipramine (B1683260) maleate (B1232345) (TPM), in an acidic environment. tsijournals.com This coupling reaction forms a stable, blue-colored product, which can be quantified spectrophotometrically. tsijournals.com The resulting colored species exhibits maximum absorbance (λmax) at a wavelength of 630 nm, and its color remains stable for up to 24 hours. tsijournals.com
Another approach involves the reaction of Chloramine-T, a related compound, with various substances in an alkaline medium to produce colored products, demonstrating the versatility of N-chloro-arenesulfonamides in colorimetric analysis. scielo.brresearchgate.net For instance, reactions with tetracycline (B611298) and doxycycline (B596269) yield red-colored products with maximum absorbance at 535 nm and 525 nm, respectively. scielo.brresearchgate.net These examples highlight a common strategy where the oxidizing power of the chloramine compound drives the formation of a quantifiable colored species. scielo.br
Table 1: Novel Colorimetric Assays for this compound and Related Compounds
| Analyte | Reagents | Color of Product | λmax (nm) | Reference |
|---|---|---|---|---|
| This compound | MBTH, Trimipramine Maleate (TPM) | Blue | 630 | tsijournals.com |
| Tetracycline (with Chloramine-T) | Chloramine-T, Sodium Carbonate | Red | 535 | scielo.brresearchgate.net |
| Doxycycline (with Chloramine-T) | Chloramine-T, Sodium Carbonate | Red | 525 | scielo.brresearchgate.net |
To maximize the performance of spectrophotometric methods, the optimization of reaction conditions is critical. Key parameters that influence the sensitivity and selectivity of the assay include reagent concentration, reaction time, temperature, and the sequence of reactant addition. tsijournals.comchemicaljournals.com
For the MBTH/TPM method for this compound, studies have systematically optimized these variables. tsijournals.com The concentration of MBTH was found to be optimal at 0.05%, while the concentration of TPM was optimized at 0.1%. tsijournals.com The volume of these reagents also impacts the final absorbance, with 1.0 mL of each providing the most intense and stable color. tsijournals.com The sequence of adding reactants significantly influences the color intensity; the highest absorbance was achieved when this compound was added to MBTH, followed by the addition of TPM. tsijournals.comchemicaljournals.com
The reaction time and temperature are also crucial. The blue color in the MBTH/TPM assay develops fully after 20 minutes and remains stable for over 24 hours. tsijournals.com The reaction is effective across a temperature range of 20-35°C, allowing for convenient analysis at room temperature. tsijournals.com
Table 2: Optimized Conditions for Spectrophotometric Determination of this compound using MBTH/TPM Method
| Parameter | Optimal Condition | Reference |
|---|---|---|
| MBTH Concentration | 0.05% (w/v) | tsijournals.com |
| TPM Concentration | 0.1% (w/v) | tsijournals.com |
| MBTH Volume | 1.0 mL | tsijournals.com |
| TPM Volume | 1.0 mL | tsijournals.com |
| Reaction Time | 20 minutes | tsijournals.com |
| Temperature | Room Temperature (20-35°C) | tsijournals.com |
| Sequence of Addition | This compound + MBTH + TPM | tsijournals.comchemicaljournals.com |
Development of Novel Colorimetric Assays
Kinetic Analytical Methods
Kinetic analytical methods leverage the rate of a chemical reaction to determine the concentration of a substance. These methods can be highly sensitive and are particularly useful for determining trace amounts of catalysts or inhibitors.
This compound is a potent oxidizing agent, and its reactions can be influenced by catalysts. A notable application of this principle is the determination of iodide, which catalytically enhances the rate of certain oxidation reactions involving this compound. One such method was developed for the determination of iodide based on its catalytic effect on the oxidation of benzidine (B372746) by this compound. researchgate.net This kinetic method is sensitive enough to achieve a determination limit for iodide of 2 x 10⁻⁴ µg/mL. researchgate.net A similar kinetic method for iodide determination uses the oxidation of o-phenylenediamine (B120857) by this compound in an acidic solution, which also has a detection limit of 1 x 10⁻⁴ µg/mL. researchgate.net
Table 3: Kinetic Methods for Iodide Determination Using this compound
| Substrate Oxidized by this compound | Catalyst | Principle | Iodide Detection Limit (µg/mL) | Reference |
|---|---|---|---|---|
| Benzidine | Iodide | Catalytic effect on oxidation rate | 2 x 10⁻⁴ | researchgate.net |
| o-Phenylenediamine | Iodide | Catalytic effect on oxidation rate | 1 x 10⁻⁴ | researchgate.net |
Distinguishing Chloramine Species in Complex Matrices
In applications like water treatment, chlorine can exist in multiple forms, including free chlorine (hypochlorous acid and hypochlorite (B82951) ion) and combined chlorine (inorganic and organic chloramines). canada.ca Inorganic chloramines include monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃). canada.ca Distinguishing between these species is crucial as their properties and effectiveness differ. However, analysis in complex matrices like wastewater can be challenging due to interferences. acs.orgdss.go.th
Standard analytical methods are available to differentiate between free and combined chlorine residuals. who.int The most common is the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method. masswaterworks.org In this test, DPD reacts almost instantaneously with free chlorine to produce a pink color. masswaterworks.org Subsequently adding a small amount of potassium iodide catalyzes the reaction of combined chloramines, intensifying the color. who.int The total chlorine residual is the sum of the free and combined forms. masswaterworks.org
While the DPD method is widely used, more sophisticated techniques are required for unambiguous speciation, especially between monochloramine and dichloramine. canada.ca
Amperometric Titration: This method can determine total chlorine and differentiate between free and combined forms. Further differentiation into monochloramine and dichloramine fractions is possible by controlling the potassium iodide concentration and pH. who.int
Membrane Introduction Mass Spectrometry (MIMS): MIMS offers a direct and highly specific way to differentiate and quantify volatile and semi-volatile species without extensive sample preparation. acs.orgdss.go.th It has been successfully applied to distinguish free chlorine, monochloramine, dichloramine, and trichloramine in aqueous solutions, overcoming the interferences from organic chloramines that affect traditional methods. acs.orgdss.go.th
Head-Space Gas Chromatography-Mass Spectrometry (HS-GC/MS): This technique is particularly effective for volatile species like dichloramine and trichloramine. It provides high selectivity and has been used to measure these inorganic chloramines at very low concentrations in drinking water. osaka.lg.jp
Table 4: Comparison of Methodologies for Distinguishing Chlorine Species
| Method | Species Measured | Key Features / Detection Limit | Reference |
|---|---|---|---|
| DPD Colorimetric | Free Chlorine, Combined Chlorine, Total Chlorine | Detection limit as low as 0.010 mg/L. Widely used for routine monitoring. | who.int |
| Amperometric Titration | Free Chlorine, Monochloramine, Dichloramine, Total Chlorine | Highly accurate but requires technical skill. Can speciate inorganic chloramines with pH/KI control. | who.int |
| UV Spectrophotometry | Monochloramine, Dichloramine, Trichloramine | Direct measurement based on distinct absorbance peaks (245 nm, 294 nm, 336 nm). | nih.gov |
| Membrane Introduction Mass Spectrometry (MIMS) | Free Chlorine, Monochloramine, Dichloramine, Trichloramine | LODs (as Cl₂): Free Cl₂ (0.1 mg/L), NH₂Cl (0.1 mg/L), NHCl₂ (0.02 mg/L), NCl₃ (0.06 mg/L). High specificity, avoids interferences. | acs.orgdss.go.th |
| Head-Space GC/MS (HS-GC/MS) | Dichloramine, Trichloramine | LODs: Dichloramine (0.003 mg/L), Trichloramine (0.0003 mg/L). Excellent for volatile chloramines. | osaka.lg.jp |
Chromatographic and Spectrometric Approaches for Organic Chloramines
The detection and quantification of organic chloramines, including this compound (sodium benzenesulfonylchloramide), necessitate advanced analytical methodologies due to their reactivity and potential presence in complex matrices. Chromatographic and spectrometric techniques offer the required selectivity and sensitivity for reliable analysis. These methods often involve separation of the target analyte from interfering substances followed by highly specific detection.
Spectrophotometric Methods
Spectrophotometry provides both direct and indirect means of quantifying organic chloramines.
Direct UV Spectrophotometry: Organic chloramines, like their inorganic counterparts, exhibit absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. Direct UV spectrophotometry can be a simple, reagent-free method for detection. Different chloramine species absorb at distinct wavelengths; for instance, monochloramine, dichloramine, and trichloramine have characteristic UV absorbance peaks around 245 nm, 294 nm, and 336 nm, respectively. nih.gov While specific UV absorbance maxima for this compound are not as commonly cited in general literature, the principle remains applicable, though its utility can be limited by spectral overlap from other compounds in the sample matrix. nih.gov
Colorimetric Methods: A novel and sensitive spectrophotometric method has been developed specifically for the determination of this compound in various water samples. tsijournals.com This method is based on the formation of a colored complex.
The reaction mechanism involves:
The reduction of this compound by 3-methyl-2-benzothiazoline hydrazone hydrochloride hydrate (MBTH).
The subsequent oxidative coupling of the excess MBTH with trimipramine maleate (TPM) in a sulfuric acid medium. tsijournals.com
This reaction produces a stable blue-colored product, which exhibits a maximum absorbance (λmax) at 630 nm. tsijournals.com The color is reported to be stable for up to 24 hours, allowing for reliable measurement. tsijournals.com Optimal conditions for this reaction have been established to maximize sensitivity, including the use of sulfuric acid over other acids and specific concentrations of the reagents. tsijournals.com Another common colorimetric method, often used for total chlorine, is the DPD (N,N-diethyl-p-phenylenediamine) method, where the reagent reacts with chlorine species to produce a pink color. thermofisher.com
Chromatographic Techniques Coupled with Spectrometry
Chromatography is a cornerstone for the analysis of organic chloramines, providing powerful separation capabilities that, when coupled with spectrometric detectors, yield highly specific and quantitative data.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of organic chloramines like this compound and the related compound, Chloramine-T.
Reversed-Phase (RP-HPLC): Simple and effective RP-HPLC methods have been established for this compound. One such method utilizes a Newcrom R1 or a standard C18 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile buffer such as formic acid is used in place of phosphoric acid. sielc.com
Derivatization for Enhanced Detection: A patented HPLC method enhances the detection of certain compounds by first derivatizing them with this compound. google.com The resulting arylsulfonylsulfilimine derivatives are then separated on a C-18 reversed-phase column and quantified using a UV detector. google.com This approach demonstrates excellent sensitivity, with detection limits reported in the nanogram range (e.g., 10-21 ng). google.com
HPLC with Diode Array Detection (DAD): A study detailing the simultaneous analysis of several disinfectants, including Chloramine T, employed an HPLC system with a Diode Array Detector (DAD). pjoes.com This setup used a Develosil RP Aqueous AR-5 column with a methanol (B129727) and water gradient elution, achieving a detection limit of 0.6 ng/mL for Chloramine T. pjoes.com
The following table summarizes research findings for HPLC-based analysis of organic chloramines.
| Analyte | Column | Mobile Phase | Detector | Detection Limit | Reference |
|---|---|---|---|---|---|
| This compound | Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV / MS | Not Specified | sielc.com |
| Chloramine-T | Develosil RP Aqueous AR-5 (250 mm × 4.6 mm, 5.0 µm) | Methanol/Water Gradient | DAD | 0.6 ng/mL | pjoes.com |
| Arylsulfonylsulfilimine derivatives (from this compound) | C-18 | Not Specified | UV | 10-21 ng | google.com |
| Chloramine-T | C18 | Phosphate Buffer (pH 3) / Acetonitrile (60:40) | UV (229 nm) | 0.01 mg/L | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of the intact this compound salt by GC is not typical due to its low volatility, GC-MS is a powerful tool for identifying its reaction or degradation products. For instance, the reduction product of this compound, benzenesulfonamide (B165840), can be identified by GC-MS. researchgate.net Its mass spectrum exhibits a characteristic molecular ion peak at a mass-to-charge ratio (m/z) of 157. researchgate.net Headspace GC-MS has proven to be a highly selective method for analyzing volatile inorganic chloramines and can be adapted for volatile organic chloramines that may be present in a sample. osaka.lg.jp
Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography with advanced mass spectrometers provides unparalleled analytical capabilities.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique offers high mass resolution and accurate mass measurements, which are critical for identifying previously unknown disinfection byproducts and their transformation products in complex environmental samples. acs.orgdphen1.com
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): For extremely complex mixtures containing numerous disinfection byproducts, FT-ICR-MS provides ultra-high resolution and mass accuracy, enabling the confident assignment of elemental formulas to the detected compounds. acs.org
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS is an innovative technique for the direct, real-time analysis of volatile compounds in air. lcms.cz It can rapidly identify and quantify different chloramine species at parts-per-billion (ppb) levels without extensive sample preparation. lcms.cz
Structure Activity Relationship Sar Studies of Chloramine B and Analogues
Influence of Molecular Structure on Reactivity and Oxidation Potential
The reactivity and oxidation potential of Chloramine (B81541) B and its analogues are fundamentally governed by the nature of the N-Cl bond and the surrounding molecular architecture. The electron density around the nitrogen and chlorine atoms plays a pivotal role in the compound's ability to act as an oxidizing agent.
The introduction of substituents to the chloramine structure can significantly alter its reactivity. For instance, modifying the structure by introducing different substituents to the hydrogen atom in the chloramine group can dramatically change the reaction rate constants. researchgate.net A clear relationship has been observed between the reactivity of chloramine oxidants and the partial charge of the active chlorine atom. researchgate.net Theoretical calculations have shown that as a CH2 group is added to the hydrocarbon chain of epoxides, their reactivity towards chlorine atoms increases. rsc.org
The stability of the N-Cl bond is a key determinant of the compound's reactivity. N-halamines are generally more stable and safer to use than hypochlorite (B82951) bleach while maintaining similar antimicrobial efficacy. google.com The reactivity of chloramines is also influenced by the number of chlorine atoms attached to the nitrogen. For example, the reactivity of chloramines with hydrogen peroxide decreases as the number of attached chlorine atoms increases. nih.gov
Correlation between Structural Features and Antimicrobial Efficacy
The antimicrobial power of Chloramine B and its analogues is not a monolithic property but is instead a function of several interconnected structural features.
Effects of Aliphatic Chain Length and Degree of Chlorination
The length of the aliphatic chain in N-halamine analogues has a significant impact on their antimicrobial activity. Generally, a shorter alkyl chain length leads to faster antimicrobial action. google.com For example, at the same concentration of active chlorine, N-chloro-3-ethyl-5,5-dimethylhydantoin (Cl-EDMH) achieves total kill of E. coli and S. aureus in less than 5 minutes, whereas it takes N-chloro-3-hexyl-5,5-dimethylhydantoin (Cl-HDMH) 30 minutes and N-chloro-3-dodecyl-5,5-dimethylhydantoin (Cl-DCSDMH) 60 minutes to achieve the same efficacy. google.com However, the relationship is not always linear and can be influenced by other factors such as water solubility, steric effects, and electron-donating effects. researchgate.net
The degree of chlorination of the nitrogen atom is another critical factor. researchgate.net While a higher degree of chlorination might be expected to increase antimicrobial activity, studies have shown that the reactivity of chloramines can decrease with an increasing number of attached chlorine atoms. nih.gov This suggests a complex interplay between the number of active chlorine atoms and their availability for microbial inactivation.
Role of Solution pH and Presence of Denaturants
The pH of the surrounding medium significantly influences the antimicrobial efficacy of chloramine compounds. The effectiveness of chlorine-releasing agents is dependent on the pH of the water. nih.gov For instance, the bactericidal properties of chlorine dioxide against Staphylococcus aureus are affected by pH, with lower concentrations being more effective in an acidic pH zone. researchgate.net The activity of chlorhexidine, another antimicrobial agent, is also pH-dependent. asm.org
The presence of denaturants can also modulate the antimicrobial activity of N-halamines. researchgate.net Organic matter, such as proteins, can reduce the efficacy of chlorine-based disinfectants by reacting with the active chlorine. asm.orgacs.org This is a crucial consideration for the practical application of these compounds in environments where organic loads are high.
Impact of Positive Charges (e.g., Quaternary Ammonium (B1175870)/Phosphonium (B103445) Moieties)
The incorporation of positively charged moieties, such as quaternary ammonium compounds (QACs) or quaternary phosphonium (QP) salts, into the structure of N-halamines can dramatically enhance their antimicrobial activity. acs.orgresearchgate.netnih.gov This synergistic effect is attributed to the electrostatic attraction between the positively charged biocide and the negatively charged bacterial cell surface, facilitating the delivery of the active chlorine to its target. acs.orgnih.gov
The antibacterial activity of these "composite" biocides is influenced by the length of the alkyl chain attached to the quaternary center. researchgate.net For QACs to be effective against Gram-positive bacteria, the alkyl chain should ideally consist of 12–14 carbon atoms, while for Gram-negative bacteria, a chain length of 14–16 carbons is more effective. acs.org The introduction of a QP moiety has been shown to result in even higher biocidal efficacy compared to the QA counterpart, with the QP N-chloramine featuring a -(CH2)12- linker exhibiting the highest activity. rsc.org
Structural Determinants of Cytotoxic and Antiproliferative Activities
Beyond their antimicrobial properties, certain analogues of this compound exhibit cytotoxic and antiproliferative activities, which are also governed by specific structural features.
Positional Effects of Chlorine Substituents on Bioactivity
The position of chlorine substituents on the aromatic ring of a molecule can have a profound effect on its biological activity. nih.goveurochlor.orgmdpi.com For instance, in a series of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, the position of a chlorine substituent significantly affected the biological activity, whereas the position of a methyl substituent did not. nih.gov
In some cases, the introduction of a chlorine atom at a specific position is crucial for the compound's activity. eurochlor.org For example, in a series of benzyloxyphenylmethylaminophenol analogues, a chloro group at the C-3 position of ring B resulted in lower IC50 values (indicating higher potency) compared to the unsubstituted compound. mdpi.com Conversely, moving the chloro group to the C-5 position reduced the activity. mdpi.com These findings underscore the importance of precise structural modifications in tuning the cytotoxic and antiproliferative properties of these compounds. The introduction of chlorine into the aromatic ring of cytokinin analogues has been shown to significantly reduce cytotoxicity while conferring the ability to protect cells from oxidative stress. nih.gov
Interactive Data Table: Effect of Alkyl Chain Length on Antimicrobial Activity of N-halamines google.com
| Compound | Alkyl Chain | Time for Total Kill (minutes) |
| Cl-EDMH | Ethyl | < 5 |
| Cl-HDMH | Hexyl | 30 |
| Cl-DCSDMH | Dodecyl | 60 |
Interactive Data Table: Antimicrobial Efficacy of Quaternary Phosphonium (QP) N-chloramines rsc.org
| Compound | Linker | Log Reduction (E. coli) | Log Reduction (S. aureus) |
| QP N-chloramine | -(CH2)6- | 2.16 ± 0.02 | 7.30 (Total Kill) |
| QP N-chloramine | -(CH2)12- | 6.22 (Total Kill) | 7.30 (Total Kill) |
| QA N-chloramine | -(CH2)2- | 0.65 ± 0.04 | 2.04 ± 0.00 |
Synergistic Effects of Combined Functional Groups
In the study of Structure-Activity Relationships (SAR) for this compound analogues and related N-halamine compounds, a significant area of research involves the development of composite biocides. These molecules covalently link an N-chloramine or N-chlorosulfonamide moiety with other functional groups to achieve synergistic antimicrobial effects. The primary strategy has been to combine the oxidative power of the N-Cl bond with moieties that can enhance interaction with and disruption of bacterial cells, such as quaternary ammonium compounds (QACs) or quaternary phosphonium (QP) salts.
The underlying principle of this synergistic approach is a multi-step mechanism of action. The positively charged QAC or QP group acts as a guiding component, facilitating the initial binding of the molecule to the negatively charged bacterial cell surface through electrostatic interactions. acs.orgresearchgate.netmdpi.commdpi.com Following this initial adhesion, the long hydrophobic alkyl chain, typically present on the QAC or QP moiety, penetrates and disrupts the bacterial cell membrane. researchgate.netmdpi.comsemanticscholar.org This disruption creates openings in the membrane, which allows the entire composite molecule, including the N-chloramine functional group, to gain entry into the cell's interior. acs.orgresearchgate.net Once inside, the N-chloramine exerts its potent oxidative action on vital intracellular components like enzymes and proteins, leading to rapid cell death. acs.orgresearchgate.netrsc.org This combined action is significantly more effective than the activity of the individual functional groups applied separately. researchgate.netrsc.org
Research has shown that the structural features of these composite biocides are critical to their synergistic activity. Key factors influencing efficacy include the type of N-halamine precursor (e.g., amide-based vs. amine-based), the nature of the cationic group (ammonium vs. phosphonium), and particularly the length of the alkyl chain attached to the cationic center. acs.orgresearchgate.netrsc.org
Influence of Quaternary Ammonium (QA) Alkyl Chain Length
Studies on composite biocides combining an amide-based N-chloramine with a QA moiety have demonstrated a dramatic increase in bactericidal activity as the length of the QA's alkyl chain increases. Molecules with short alkyl chains on the QA group show limited efficacy, but activity is significantly enhanced when the chain length reaches 12 or 14 carbon atoms. researchgate.netrsc.org This is attributed to the optimal balance of hydrophobicity and hydrophilicity required for effective membrane insertion and disruption.
| Compound Name | Structure Description | Log Reduction in 10 min |
|---|---|---|
| Compound A | Amide N-chloramine + QA (C1 alkyl chain) | ~0.5 |
| Compound B | Amide N-chloramine + QA (C12 alkyl chain) | >7 (Complete Kill) |
| Compound C | Amide N-chloramine + QA (C14 alkyl chain) | >7 (Complete Kill) |
Data derived from research on composite biocides, illustrating the enhanced kill rate against Methicillin-resistant Staphylococcus aureus (MRSA) with longer alkyl chains on the quaternary ammonium (QA) moiety. researchgate.netrsc.org
Comparison of Amine-based vs. Amide-based N-Chloramines
The stability of the N-Cl bond can be influenced by the structure of the N-halamine precursor. Amine-based N-chloramines have been shown to be more stable in high-protein environments compared to amide-based N-chloramines. acs.org This is a crucial factor for applications where organic load is high. In a comparative study, a composite biocide with a secondary amine-based N-chloramine (tetramethylpiperidine) linked to a C12 QA moiety demonstrated superior antibacterial activity in a high-protein medium compared to its amide-based (hydantoin) counterpart. acs.orgsemanticscholar.org The greater stability of the amine-based N-Cl bond allows it to be preserved to exert its oxidative function after the QA moiety has facilitated cell entry. acs.org
| Compound Name | N-Chloramine Type | Time for >6-log reduction of E. coli |
|---|---|---|
| Compound D | Amide-based (Hydantoin) + C12 QA | 20 min |
| Compound E | Amine-based (Piperidine) + C12 QA | 3 min |
Data from studies comparing the bactericidal kinetics of different N-chloramine/QAC composite biocides against E. coli in a high-protein medium (HPM). acs.org
Quaternary Phosphonium (QP) vs. Quaternary Ammonium (QA) N-Chloramines
| Compound Name | Cationic Group | Log Reduction (E. coli) | Log Reduction (S. aureus) |
|---|---|---|---|
| QA N-Chloramine | Quaternary Ammonium | 0.65 | 0.09 |
| QP N-Chloramine | Quaternary Phosphonium | 1.10 | 1.84 |
Data adapted from comparative studies on the bactericidal efficacy of quaternary ammonium (QA) N-chloramines and quaternary phosphonium (QP) N-chloramines. rsc.org
Q & A
Q. What is the molecular structure and key physicochemical properties of Chloramine B?
this compound (C₆H₅ClNNaO₂S) is an N-chloro compound with a molecular weight of 213.62 g/mol. It is highly soluble in water (20 parts at ambient temperature, increasing with heat) and ethanol but sparingly soluble in ether and chloroform. Its stability in aqueous systems makes it suitable for long-term disinfection applications. Key properties include its role as an oxidizing agent in acidic conditions and its propensity to form insoluble precipitates with metals like aluminum .
Q. What experimental methods are used to characterize this compound’s purity and identity in synthesis?
For new compounds, researchers must provide spectral data (e.g., NMR, IR) and chromatographic purity assessments (HPLC/GC). Known compounds require cross-referencing with literature melting points, solubility profiles, and reaction behavior. For industrial-grade this compound, titration methods (e.g., iodometric assays) quantify active chlorine content .
Q. How is this compound typically applied as a disinfectant in water systems, and what factors influence its efficacy?
this compound is dosed at controlled concentrations (e.g., 1–4 mg/L) in drinking water systems, where its stability outperforms free chlorine in high-water-age networks. Efficacy depends on pH, temperature, and organic matter content. Pre-cleaning surfaces to remove organic debris is critical, as biofilms and particulates shield microbes from disinfection .
Advanced Research Questions
Q. What reaction pathways govern this compound’s decomposition in aqueous environments, and how can these be modeled?
this compound undergoes disproportionation, hydrolysis, and radical-mediated degradation. Acid catalysis (e.g., by phosphate or carbonate ions) accelerates disproportionation, forming dichloramine and other byproducts. Kinetic models (pseudo-first-order decay) and geostatistical mapping (e.g., Bayesian Kriging) predict spatial-temporal decay in distribution systems, incorporating variables like pH, temperature, and pipe material .
Q. How does this compound interact with organic matter to form disinfection byproducts (DBPs), and what mitigation strategies exist?
Reaction with humic acids or amino acids generates halogenated DBPs, such as trihalomethanes (THMs). Advanced oxidation processes (UV/chloramine, UV/H₂O₂) degrade precursors or mineralize DBPs. Radical quenching experiments (using scavengers like tert-butanol) identify dominant pathways (e.g., hydroxyl vs. chlorine radicals) .
Q. What mechanisms underlie microbial resistance to this compound, and how can this be addressed in biofilm control?
Resistant strains (e.g., E. coli, S. aureus) exhibit upregulated efflux pumps or enzymatic detoxification (e.g., peroxidases). Biofilm studies show extracellular polymeric substances (EPS) reduce this compound penetration. Synergistic approaches, such as combining this compound with ozone or UV, enhance biofilm eradication by disrupting EPS matrices .
Q. How can this compound’s role in organic synthesis be optimized for pharmaceutical applications?
As an N-chlorinating agent, this compound facilitates synthesis of oligoguanidines and heterocyclic compounds. Reaction kinetics (e.g., alcohol oxidation) are pH-dependent, with acidic conditions favoring electrophilic chlorination. Optimization involves solvent selection (e.g., ethanol/water mixtures) and stoichiometric control to minimize side reactions .
Q. What toxicological models are used to assess this compound’s environmental and human health risks?
In vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (rodent exposure models) evaluate acute/chronic toxicity. Neutralization (e.g., ascorbic acid) reduces toxicity, but residual byproducts (e.g., chlorinated organics) require LC-MS/MS analysis. Environmental fate models track bioaccumulation potential in aquatic ecosystems .
Methodological Considerations
Q. How should researchers design experiments to evaluate this compound’s stability under variable water quality conditions?
Q. What protocols ensure reproducibility in this compound’s antimicrobial efficacy testing?
- Biofilm Models : Use CDC biofilm reactors with Pseudomonas aeruginosa or Legionella.
- Neutralization : Add sodium thiosulfate post-exposure to halt disinfection.
- Data Reporting : Include minimum biofilm eradication concentration (MBEC) and log reduction values .
Contradictions and Knowledge Gaps
- Stability vs. Reactivity : While this compound is stable in neutral water, its rapid decomposition in acidic or metal-rich environments complicates dosing strategies .
- Health Impacts : Epidemiological studies on occupational exposure (e.g., pool workers) suggest respiratory risks, but causal links to this compound specifically require further toxicogenomic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
